[(Chloromethoxy)methyl]cyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
chloromethoxymethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-7-3-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOQFSJCPCUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546903 | |
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105688-12-8 | |
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(chloromethoxy)methyl]cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of (Chloromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)cyclopropane is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its strained three-membered ring and reactive chloromethyl group offer unique opportunities for the introduction of the cyclopropylmethyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the fundamental chemical and physical properties of (Chloromethyl)cyclopropane, detailed experimental protocols for its synthesis and common reactions, and an exploration of its reactivity and applications, with a particular focus on its relevance in drug development.
Core Chemical and Physical Properties
(Chloromethyl)cyclopropane is a colorless liquid with a characteristic odor. Its core properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Cl | [1][2][3] |
| Molecular Weight | 90.55 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 87-89 °C | [1] |
| Melting Point | -91 °C | [4] |
| Density | 0.98 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.435 | [1] |
| Flash Point | -2 °C | [1] |
| Solubility | Not miscible in water | [4] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 5911-08-0 | [1][2][3] |
| IUPAC Name | (Chloromethyl)cyclopropane | [2][3] |
| Synonyms | Cyclopropylmethyl chloride | [2][3] |
| InChI | 1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2 | [1][2][3] |
| SMILES | C1CC1CCl | [1][2][3] |
Synthesis and Purification
The most common laboratory synthesis of (Chloromethyl)cyclopropane involves the chlorination of cyclopropanemethanol. Two effective methods are the use of thionyl chloride and the Appel reaction.
Synthesis from Cyclopropanemethanol and Thionyl Chloride
This method provides a straightforward route to (Chloromethyl)cyclopropane.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl gas.
-
Reagents: Place cyclopropanemethanol in the flask, dissolved in a suitable inert solvent like diethyl ether or dichloromethane.
-
Reaction: Cool the flask in an ice bath. Add thionyl chloride dropwise from the dropping funnel to the stirred solution. An excess of thionyl chloride is typically used.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation.[5]
Caption: Workflow for the synthesis of (Chloromethyl)cyclopropane.
Synthesis via the Appel Reaction
The Appel reaction offers a milder alternative for the conversion of cyclopropanemethanol to its corresponding chloride.[6]
Experimental Protocol:
-
Reagents: Dissolve triphenylphosphine in a dry, inert solvent such as dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Reaction: Cool the solution in an ice bath and add carbon tetrachloride.
-
Addition of Alcohol: Add a solution of cyclopropanemethanol in the same solvent to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
-
Workup: The triphenylphosphine oxide byproduct can be removed by filtration. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by fractional distillation.[5]
Reactivity and Key Experimental Protocols
The reactivity of (Chloromethyl)cyclopropane is dominated by the lability of the carbon-chlorine bond and the unique properties of the cyclopropylmethyl system.
Nucleophilic Substitution Reactions
(Chloromethyl)cyclopropane readily undergoes Sₙ2 reactions with various nucleophiles.
This reaction is a classic method for preparing ethers.
Experimental Protocol for the Synthesis of Cyclopropylmethyl Ethyl Ether:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, prepare sodium ethoxide by reacting sodium metal with absolute ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add (Chloromethyl)cyclopropane dropwise with stirring.
-
Reaction Monitoring and Workup: Heat the mixture to reflux and monitor the reaction by GC. After completion, cool the reaction, add water, and extract the product with diethyl ether.
-
Purification: Wash the organic extract with water and brine, dry it, and purify the ether by distillation.[7][8]
Grignard Reagent Formation and Subsequent Reactions
The formation of the Grignard reagent from (Chloromethyl)cyclopropane is challenging due to the propensity of the cyclopropylmethyl Grignard reagent to undergo rearrangement. However, under carefully controlled conditions, it can be formed and used in situ.
Experimental Protocol for Grignard Reagent Formation:
-
Setup: Use flame-dried glassware and maintain a strict inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Place magnesium turnings in a flask with a crystal of iodine (to activate the magnesium). Add a small amount of a solution of (Chloromethyl)cyclopropane in anhydrous diethyl ether or THF.
-
Initiation and Reaction: Gently warm the mixture to initiate the reaction. Once initiated, add the remaining (Chloromethyl)cyclopropane solution dropwise at a rate that maintains a gentle reflux.
-
Use in a Subsequent Reaction: The resulting Grignard reagent should be used immediately in a subsequent reaction, for example, with a carbonyl compound to form an alcohol.[9][10]
Rearrangement and Ring-Opening Reactions
A key feature of the cyclopropylmethyl system is the high stability of the cyclopropylmethyl cation, which can lead to rearrangements and ring-opening reactions, particularly under Sₙ1 conditions or in the presence of Lewis acids. The cyclopropylmethyl cation can exist in equilibrium with the cyclobutyl and homoallyl cations.
Caption: Rearrangement and ring-opening of the cyclopropylmethyl cation.
Applications in Drug Development
The cyclopropyl group is a valuable pharmacophore in modern drug design. Its incorporation can lead to improved metabolic stability, enhanced potency, and better selectivity for the target receptor.
Role as a Bioisostere and Metabolic Blocker
The cyclopropyl group can serve as a bioisostere for a gem-dimethyl group or a vinyl group. Its rigid structure can lock a molecule into a bioactive conformation. Furthermore, the high strength of the C-H bonds on the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, thus increasing the drug's half-life.
Inhibition of Monoamine Oxidase (MAO)
Derivatives of cyclopropylamine, which can be synthesized from (Chloromethyl)cyclopropane, are potent inhibitors of monoamine oxidases (MAOs).[1][4] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and other neurological disorders. Tranylcypromine is a well-known MAO inhibitor that features a cyclopropylamine moiety.[11]
The mechanism of irreversible inhibition of MAO by cyclopropylamine derivatives involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. The enzyme oxidizes the cyclopropylamine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thus inactivating the enzyme.[2][12][13]
Caption: Simplified signaling pathway of MAO inhibition.
Spectroscopic Data
Table 3: Spectroscopic Data of (Chloromethyl)cyclopropane
| Technique | Key Features | Reference(s) |
| ¹H NMR | δ (ppm): ~3.4 (d, 2H, -CH₂Cl), ~1.2 (m, 1H, -CH-), ~0.6 (m, 2H, -CH₂-), ~0.3 (m, 2H, -CH₂-) | [14] |
| ¹³C NMR | δ (ppm): ~49 (-CH₂Cl), ~12 (-CH-), ~4 (-CH₂-) | [3] |
| IR (cm⁻¹) | ~3080-3000 (C-H stretch, cyclopropyl), ~1450 (CH₂ scissoring), ~1020 (cyclopropyl ring), ~740 (C-Cl stretch) | [15][16] |
| Mass Spec (m/z) | 90/92 (M⁺), 55 (base peak, [C₄H₇]⁺) | [17] |
Safety and Handling
(Chloromethyl)cyclopropane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Always wear personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.
Conclusion
(Chloromethyl)cyclopropane is a valuable building block for organic synthesis, offering access to the synthetically important cyclopropylmethyl moiety. Its unique reactivity, stemming from the interplay between the strained cyclopropane ring and the reactive chloromethyl group, makes it a versatile tool for the construction of complex molecules. Its application in the development of MAO inhibitors highlights its significance in medicinal chemistry. This guide provides a foundational understanding of its properties and reactivity, aiming to facilitate its effective use in research and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Chloromethyl)cyclopropane | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 5. Purification [chem.rochester.edu]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cylopropylmethyl chloride(5911-08-0) 1H NMR spectrum [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. (Chloromethyl)cyclopropane [webbook.nist.gov]
[(Chloromethoxy)methyl]cyclopropane chemical structure and formula
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available information on [(chloromethoxy)methyl]cyclopropane. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections, particularly those on physicochemical properties and experimental protocols, are based on general chemical principles and data from analogous compounds.
Introduction
This compound is a bifunctional organic molecule containing a cyclopropane ring and a chloromethyl ether group. Its structure suggests potential utility as a chemical intermediate in organic synthesis, particularly in the introduction of the cyclopropylmethyl moiety or as a protecting group precursor. This guide aims to consolidate the known structural information and provide a theoretical framework for its synthesis and reactivity to aid researchers in its potential application.
Chemical Structure and Formula
The chemical structure of this compound consists of a cyclopropane ring linked to a chloromethoxy group via a methylene bridge.
-
Molecular Formula: C₅H₉ClO
-
IUPAC Name: 1-(Chloromethoxy)methyl]cyclopropane
-
SMILES: C1CC1COCCl
-
InChI Key: FNEOQFSJCPCUJX-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 120.58 g/mol | Calculated |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in organic solvents | - |
| Appearance | Data not available | - |
Proposed Synthesis: An Experimental Protocol
A plausible route for the synthesis of this compound is the reaction of cyclopropylmethanol with formaldehyde and hydrogen chloride. This is a general method for the preparation of chloromethyl ethers from alcohols. The following is a proposed, non-optimized protocol.
Reaction:
Cyclopropylmethanol + Formaldehyde + HCl → this compound + H₂O
Materials and Reagents:
-
Cyclopropylmethanol
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas) or concentrated Hydrochloric Acid
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a stirred, cooled (0 °C) solution of cyclopropylmethanol (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in an anhydrous solvent, bubble anhydrous hydrogen chloride gas slowly until the solution is saturated.
-
Alternatively, add concentrated hydrochloric acid dropwise to the cooled mixture of cyclopropylmethanol and paraformaldehyde.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Safety Note: Chloromethyl ethers are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Proposed Experimental Workflow
Proposed Reaction Mechanism
The reaction likely proceeds through an acid-catalyzed mechanism where formaldehyde is protonated to form a highly electrophilic species, which then reacts with the hydroxyl group of cyclopropylmethanol.
Expected Reactivity and Potential Applications
The reactivity of this compound is dictated by its two main functional groups:
-
Chloromethyl Ether: This is a reactive functional group that can act as an electrophile in nucleophilic substitution reactions. It can be used to introduce the cyclopropylmethoxymethyl group onto various nucleophiles such as alcohols, amines, and thiols. This functionality also makes it a potential protecting group for alcohols.
-
Cyclopropane Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metals. This could be exploited in more complex synthetic transformations.
Potential Applications:
-
Intermediate in Drug Discovery: The cyclopropylmethyl moiety is present in some biologically active molecules. This compound could serve as a building block for the synthesis of new pharmaceutical candidates.
-
Protecting Group Chemistry: It could be used to introduce the cyclopropylmethoxymethyl (CPMM) protecting group for alcohols, which may offer different stability and cleavage conditions compared to more common protecting groups.
-
Material Science: Functionalized cyclopropanes can be used in the synthesis of polymers and other materials with unique properties.
Conclusion
This compound is a molecule with potential applications in organic synthesis. While specific experimental data is scarce, its synthesis and reactivity can be inferred from the well-established chemistry of chloromethyl ethers and cyclopropanes. This guide provides a foundational understanding for researchers interested in exploring the chemistry and applications of this compound. Further experimental studies are necessary to fully characterize its properties and validate the proposed synthetic routes.
(Chloromethyl)cyclopropane (CAS 5911-08-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)cyclopropane , with the CAS number 5911-08-0 , is a versatile synthetic intermediate characterized by a strained cyclopropane ring attached to a chloromethyl group. This unique structural combination imparts significant reactivity, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in drug discovery.
Chemical and Physical Properties
(Chloromethyl)cyclopropane is a colorless liquid with a characteristic odor. Its physical and chemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.[1][2][3][4][5]
Table 1: Physical Properties of (Chloromethyl)cyclopropane
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl | [6] |
| Molecular Weight | 90.55 g/mol | [3][6] |
| Appearance | Colorless liquid | [1][7] |
| Odor | Characteristic | [1] |
| Boiling Point | 87-89 °C | [1][2][4] |
| Melting Point | -91 °C | [1][4] |
| Density | 0.98 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.435 | [2][3] |
| Flash Point | -1 °C (30.2 °F) | [1] |
| Solubility | Soluble in chloroform and methanol.[8] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5911-08-0 |
| InChI | InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2 |
| InChI Key | ZVTQWXCKQTUVPY-UHFFFAOYSA-N |
| SMILES | ClCC1CC1 |
| Synonyms | Cyclopropylmethyl chloride, Cyclopropane, (chloromethyl)- |
Synthesis and Reactivity
The presence of a primary chloride on a cyclopropylmethyl scaffold makes (Chloromethyl)cyclopropane a reactive substrate for a variety of nucleophilic substitution reactions. However, the strained three-membered ring can also participate in rearrangement reactions, particularly under conditions that favor carbocation formation.
Synthesis of (Chloromethyl)cyclopropane
A common laboratory-scale synthesis involves the chlorination of cyclopropanemethanol using thionyl chloride (SOCl₂) or a similar chlorinating agent.
Caption: Synthesis of (Chloromethyl)cyclopropane.
Nucleophilic Substitution Reactions (SN2 Pathway)
As a primary alkyl halide, (Chloromethyl)cyclopropane readily undergoes SN2 reactions with a variety of nucleophiles. These reactions typically proceed with inversion of configuration and are favored by polar aprotic solvents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN114213280A - A kind of new method of cyclopropyl cyanide synthesis - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104774160A - Preparation method of cyclopropyl methyl cyanide derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (Chloromethyl)cyclopropane
Topic: (Chloromethyl)cyclopropane (IUPAC Name) Audience: Researchers, scientists, and drug development professionals.
Introduction
(Chloromethyl)cyclopropane, also known by its IUPAC name, is a versatile synthetic intermediate of significant interest in organic chemistry and medicinal chemistry. Its unique structural motif, combining the high ring strain of a cyclopropane ring with a reactive chloromethyl group, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on applications relevant to research and drug development.
Chemical and Physical Properties
(Chloromethyl)cyclopropane is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the tables below. This data is essential for its safe handling, storage, and application in synthetic protocols.
Identification
| Identifier | Value |
| IUPAC Name | (Chloromethyl)cyclopropane |
| Synonyms | Cyclopropylmethyl chloride, 1-Chloro-2-cyclopropylethane |
| CAS Number | 5911-08-0 |
| Molecular Formula | C₄H₇Cl |
| Molecular Weight | 90.55 g/mol |
| SMILES | C1CC1CCl |
Physical Properties
| Property | Value | Reference(s) |
| Boiling Point | 87-89 °C | |
| Melting Point | -91 °C | |
| Density | 0.980 g/mL at 25 °C | |
| Refractive Index | n20/D 1.435 | [1] |
| Solubility | Not miscible in water | [2] |
Spectral Data
| Spectrum Type | Key Peaks/Shifts (Solvent: CDCl₃) |
| ¹H NMR | δ (ppm): 3.44 (d, 2H), 1.23 (m, 1H), 0.67 (m, 2H), 0.35 (m, 2H) |
| ¹³C NMR | δ (ppm): 49.3, 11.8, 4.2 |
| IR (Neat) | ν (cm⁻¹): 3080, 3005, 2950, 1450, 1260, 740 |
| Mass Spec (EI) | m/z: 90 (M+), 55 (base peak), 41, 39 |
Synthesis of (Chloromethyl)cyclopropane
(Chloromethyl)cyclopropane is most commonly synthesized from cyclopropanemethanol. The following protocol is adapted from established procedures involving the reaction with aqueous hydrochloric acid.
Experimental Protocol: Synthesis from Cyclopropanemethanol
Reaction: Cyclopropanemethanol + HCl → (Chloromethyl)cyclopropane + H₂O
Materials:
-
Cyclopropanemethanol (CPMO)
-
36% Aqueous Hydrochloric Acid (HCl)
-
Water (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
A reaction vessel equipped with a stirrer and a cooling system is charged with 1.4 liters of 36% hydrochloric acid.
-
The acid is cooled to a temperature of -5°C.
-
While maintaining the temperature below 0°C, 288 g (3.88 mol) of cyclopropanemethanol is added slowly to the stirred acid.
-
The reaction mixture is stirred vigorously for 3.5 hours at approximately -5°C.
-
After the reaction period, the mixture is allowed to stand for 16 hours at a temperature between -5°C and 0°C, during which two distinct phases will separate.
-
The upper organic phase, containing the crude product, is separated from the lower aqueous phase by decantation.
-
The crude organic phase is washed with water to remove any remaining acid.
-
The washed organic phase is dried over anhydrous magnesium sulfate.
-
The final product, (chloromethyl)cyclopropane, is purified by fractional distillation. The product is collected at its boiling point of 87-89°C. The process yields a mixture of (chloromethyl)cyclopropane, cyclobutyl chloride, and 4-chloro-1-butene, which can be separated by fractional distillation.
Reactivity and Applications in Drug Development
The reactivity of (chloromethyl)cyclopropane is dominated by the lability of the carbon-chlorine bond and the unique properties of the adjacent cyclopropyl group. It is a key intermediate in the synthesis of various pharmaceutical compounds.
Key Reactions
(Chloromethyl)cyclopropane is utilized in a variety of synthetic transformations, including:
-
Nucleophilic Substitution: The chloride is readily displaced by a wide range of nucleophiles to introduce the cyclopropylmethyl moiety into a target molecule.
-
Organometallic Reagent Formation: It can be converted into organolithium or Grignard reagents, which are powerful tools for carbon-carbon bond formation. For example, it has been used in the synthesis of (lithiomethyl)cyclopropane.
-
Rearrangement Reactions: Under solvolytic conditions, the initial cyclopropylmethyl carbocation can undergo rearrangement to form cyclobutyl and homoallyl cations, leading to a mixture of products. This reactivity is of both synthetic and mechanistic interest.
Role in Drug Discovery
The cyclopropylmethyl group is a common structural motif in a number of biologically active compounds. The inclusion of this group can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. (Chloromethyl)cyclopropane serves as a key starting material for introducing this valuable fragment. It has been used as a reagent in the synthesis of compounds with potential antipsychotic and analgesic effects.
Visualized Reaction Pathway: Hydrolysis and Rearrangement
The hydrolysis of (chloromethyl)cyclopropane is a classic example of a reaction proceeding through a carbocation intermediate that can undergo rearrangement. The high degree of s-character in the C-C bonds of the cyclopropane ring allows it to stabilize an adjacent positive charge, leading to the formation of the cyclopropylmethyl cation. This cation is in equilibrium with the cyclobutyl and homoallyl cations, resulting in a mixture of alcohol products.
Caption: Hydrolysis of (chloromethyl)cyclopropane via carbocation intermediates.
Experimental Workflow: Synthesis and Purification
The overall process for synthesizing and purifying (chloromethyl)cyclopropane can be summarized in the following workflow diagram.
Caption: Workflow for the synthesis and purification of (chloromethyl)cyclopropane.
References
An In-depth Technical Guide to the Stability of the Cyclopropylmethyl Carbocation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylmethyl carbocation has long been a subject of intense interest in organic chemistry due to its remarkable and anomalous stability. This technical guide provides a comprehensive overview of the core principles governing the stability of this unique carbocation. We delve into the theoretical underpinnings of its stability, present quantitative data from experimental studies, detail the experimental protocols used for its investigation, and provide visualizations of the key concepts. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter or seek to utilize the unique properties of this carbocation in their work.
Theoretical Basis for the Enhanced Stability
The exceptional stability of the cyclopropylmethyl carbocation, which surpasses that of a simple secondary carbocation and is comparable to or even greater than that of the benzyl carbocation, is attributed to a unique form of electronic delocalization. Unlike the resonance stabilization in allylic or benzylic systems involving π-orbitals, the stabilization in the cyclopropylmethyl system arises from the interaction of the vacant p-orbital of the carbocation with the σ-bonds of the cyclopropyl ring.
Several models have been proposed to explain this phenomenon:
-
Bent Bonds (Walsh Orbitals): The C-C bonds in a cyclopropane ring are not typical sp³-sp³ sigma bonds. Due to the high angle strain (bond angles are forced to be 60° instead of the ideal 109.5°), the orbitals forming these bonds have a higher p-character and are bent outwards.[1] These "bent bonds," also known as Walsh orbitals, have some π-character and are available to overlap with the adjacent empty p-orbital of the carbocationic center.[1] This overlap allows for the delocalization of the positive charge into the cyclopropyl ring.
-
Sigma (σ) Bond Participation (Anchimeric Assistance): The stabilization can be viewed as a form of neighboring group participation or anchimeric assistance, where the σ-electrons of the C-C bonds of the cyclopropyl ring help to stabilize the developing positive charge during a reaction, such as solvolysis.[2][3][4][5] This participation leads to a significant rate enhancement compared to systems where such an interaction is not possible.[2]
-
Non-Classical Ion Formation: The cyclopropylmethyl carbocation is often described as a non-classical ion, where the positive charge is delocalized over multiple carbon atoms. This delocalization can be represented by a set of contributing resonance structures, often referred to as "dancing resonance." This concept illustrates the delocalization of the sigma bond electrons into the vacant p-orbital.
-
Computational Chemistry Insights: Quantum mechanical calculations have provided further support for the enhanced stability of the cyclopropylmethyl carbocation. These studies quantify the stabilization energy and provide detailed information about the geometry and electronic structure of the carbocation, confirming the significant electronic interaction between the cyclopropyl ring and the cationic center.
The following diagram illustrates the orbital overlap that leads to the stabilization of the cyclopropylmethyl carbocation.
References
An In-depth Technical Guide to Dancing Resonance in Cyclopropylmethyl Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exceptional stability of the cyclopropylmethyl cation has long been a subject of fascination and study in organic chemistry. This phenomenon, often colloquially referred to as "dancing resonance," arises from the unique electronic structure of the cyclopropyl group, which allows for the delocalization of sigma bond electrons into an adjacent empty p-orbital. This guide provides a comprehensive technical overview of dancing resonance in cyclopropylmethyl systems, detailing its theoretical underpinnings, experimental evidence, and implications for chemical reactivity and synthesis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who may encounter or seek to exploit these reactive intermediates.
The Core Concept: Understanding Dancing Resonance
Dancing resonance, more formally known as σ-bond resonance or non-classical ion stabilization, is a special type of resonance that explains the unexpectedly high stability of carbocations adjacent to a cyclopropyl ring.[1][2][3] Unlike typical resonance structures that involve the delocalization of π-electrons, dancing resonance involves the delocalization of electrons from the C-C sigma bonds of the cyclopropane ring.[1][3]
The primary driving force for this phenomenon is the inherent ring strain of the cyclopropane molecule. The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°.[2][4] To accommodate this strain, the carbon-carbon bonds in cyclopropane have a higher p-character than typical sp³-hybridized carbons, resulting in "bent" or "banana" bonds that have partial π-character.[1][4] These high-energy, outwardly expanded sigma bonds can effectively overlap with an adjacent empty p-orbital of a carbocation, leading to the delocalization of the positive charge over the cyclopropyl ring.[2][3][5] This delocalization is the essence of dancing resonance and is responsible for the remarkable stabilization of the cyclopropylmethyl cation.
Orbital Description: Walsh and Coulson-Moffitt Models
Two primary models describe the unique bonding in cyclopropane that facilitates dancing resonance:
-
Coulson-Moffitt Model: This model proposes that the carbon atoms in cyclopropane are sp³-hybridized, but the orbitals forming the C-C bonds are bent outwards, leading to weaker overlap and increased reactivity.[6]
-
Walsh Model: This model provides a more detailed molecular orbital picture, suggesting that the bonding in cyclopropane involves a set of three center-occupied molecular orbitals. The highest occupied molecular orbitals (HOMOs) of cyclopropane have π-like symmetry and are responsible for its ability to conjugate with and stabilize an adjacent carbocation.[1][5]
The Walsh model is particularly useful in explaining the electronic properties of cyclopropylmethyl systems. The HOMO of the cyclopropane ring can effectively overlap with the LUMO (the empty p-orbital) of the carbocationic center, leading to a stabilizing two-electron interaction.
Quantitative Data on Stability
The enhanced stability of the cyclopropylmethyl cation is not merely a theoretical concept; it is well-supported by a wealth of quantitative experimental and computational data.
Solvolysis Rates
One of the most compelling pieces of evidence for the stability of the cyclopropylmethyl cation comes from solvolysis rate studies. The rate of Sₙ1 solvolysis is directly related to the stability of the carbocation intermediate formed in the rate-determining step. Cyclopropylmethyl derivatives undergo solvolysis at rates significantly faster than other primary and even some tertiary systems, indicating the formation of a highly stabilized carbocation.
| Substrate | Leaving Group | Solvent | Relative Rate (k_rel) |
| Ethyl Tosylate | OTs | Acetic Acid | 1 |
| n-Propyl Tosylate | OTs | Acetic Acid | 1 |
| Isopropyl Tosylate | OTs | Acetic Acid | 2.6 |
| tert-Butyl Chloride | Cl | 80% Ethanol | 1.2 x 10⁶ |
| Cyclopropylmethyl Tosylate | OTs | Acetic Acid | ~10⁵ |
| Phenylmethyl (Benzyl) Tosylate | OTs | Acetic Acid | ~10³ |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Absolute rates can vary significantly with reaction conditions.
Thermodynamic Stability
The thermodynamic stability of carbocations can be quantified by various methods, including hydride ion affinity (HIA) and heats of formation (ΔH_f°). Lower HIA values and less positive heats of formation indicate greater carbocation stability.
| Carbocation | Hydride Ion Affinity (kcal/mol) | Heat of Formation (kcal/mol) |
| Ethyl (CH₃CH₂⁺) | 273 | 219 |
| Isopropyl ((CH₃)₂CH⁺) | 249 | 192 |
| tert-Butyl ((CH₃)₃C⁺) | 232 | 167 |
| Cyclopropylmethyl | ~225 | ~185 |
| Benzyl (C₆H₅CH₂⁺) | 236 | 213 |
Data compiled from various computational and experimental studies. Values can vary depending on the method of determination.
Experimental Protocols
The study of dancing resonance and cyclopropylmethyl cations relies on a combination of kinetic, spectroscopic, and computational methods.
Solvolysis Kinetics Measurement
Objective: To determine the relative rates of solvolysis of a cyclopropylmethyl substrate compared to other alkyl substrates.
General Procedure:
-
Substrate Synthesis: Synthesize the desired alkyl tosylates (e.g., cyclopropylmethyl tosylate, ethyl tosylate) from the corresponding alcohols and p-toluenesulfonyl chloride in pyridine.
-
Reaction Setup: Prepare a solution of the alkyl tosylate in a suitable solvent (e.g., acetic acid, aqueous ethanol). The concentration is typically in the range of 0.01-0.1 M.
-
Kinetic Monitoring: The progress of the solvolysis reaction, which produces p-toluenesulfonic acid, can be monitored by:
-
Titration: Aliquots of the reaction mixture are withdrawn at specific time intervals, quenched in a cold, non-reactive solvent, and the liberated acid is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Conductivity: The increase in the conductivity of the solution due to the formation of ionic products can be continuously monitored using a conductivity meter.
-
-
Data Analysis: The rate constants (k) are calculated by plotting the change in concentration of the reactant or product versus time, using the appropriate integrated rate law for a first-order reaction. The relative rates are then determined by dividing the rate constant of each substrate by the rate constant of a reference substrate.
NMR Spectroscopic Characterization of the Cyclopropylmethyl Cation
Objective: To directly observe and characterize the cyclopropylmethyl carbocation using Nuclear Magnetic Resonance (NMR) spectroscopy.
General Procedure:
-
Superacid Preparation: A superacid medium, such as a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (FSO₃H) or sulfuryl chloride fluoride (SO₂ClF), is prepared at low temperature (typically -78 °C or lower) in an NMR tube made of appropriate material (e.g., FEP-lined). Caution: Superacids are extremely corrosive and reactive. Handle with extreme care in a specialized fume hood.
-
Precursor Introduction: A solution of a suitable precursor, such as cyclopropylmethyl chloride or alcohol, in a low-freezing point solvent (e.g., SO₂ClF) is slowly added to the superacid solution at low temperature.
-
NMR Analysis: The NMR tube is then carefully transferred to a pre-cooled NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at low temperatures to observe the persistent carbocation.
-
Spectral Interpretation: The chemical shifts and coupling constants of the carbocation are analyzed. For the cyclopropylmethyl cation, the ¹³C NMR spectrum is particularly informative, showing characteristic downfield shifts for the carbocationic center and the cyclopropyl carbons involved in charge delocalization.
| Carbon Atom | Typical ¹³C Chemical Shift (ppm vs. TMS) |
| C⁺ (exocyclic) | ~110-130 |
| C₁ (cyclopropyl, attached to C⁺) | ~40-60 |
| C₂, C₃ (cyclopropyl) | ~10-30 |
Note: Chemical shifts can vary depending on the specific superacid system and temperature.
Visualizing Dancing Resonance and Related Processes
Graphviz diagrams can be used to visualize the complex bonding, reaction pathways, and experimental workflows associated with cyclopropylmethyl systems.
The Concept of Dancing Resonance
Caption: Dancing resonance in the cyclopropylmethyl cation.
Orbital Overlap in Dancing Resonance
Caption: Overlap of a cyclopropane Walsh orbital with an empty p-orbital.
Rearrangement of the Cyclopropylmethyl Cation
References
An In-depth Technical Guide on the Hydrolysis Mechanism of Cyclopropylmethyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hydrolysis of cyclopropylmethyl chloride is a classic example of a solvolytic reaction proceeding through a non-classical carbocation, leading to a mixture of rearranged products. This guide provides a comprehensive overview of the underlying mechanistic principles, supported by quantitative kinetic and product distribution data. Detailed experimental protocols and visual representations of the reaction pathways are included to facilitate a deeper understanding and practical application of this knowledge in research and development settings.
Introduction
Cyclopropylmethyl systems are of significant interest in organic chemistry due to their unique reactivity, which is dominated by the formation of a highly stable, non-classical carbocation. The hydrolysis of cyclopropylmethyl chloride serves as a cornerstone for understanding the behavior of these systems. The reaction does not yield a single product but rather a mixture of alcohols, a direct consequence of the delocalized nature of the carbocationic intermediate. This guide will delve into the intricacies of this reaction, providing the technical details necessary for researchers and professionals in drug development and related fields.
The Core Mechanism: A Non-Classical Carbocation
The hydrolysis of cyclopropylmethyl chloride proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The rate-determining step is the ionization of the carbon-chlorine bond to form the cyclopropylmethyl carbocation. This cation is not a simple, localized carbocation but rather a non-classical, bridged species, often referred to as the bicyclobutonium ion in equilibrium with the cyclopropylmethyl and cyclobutyl cations.[1][2][3] This delocalization of positive charge over multiple carbon atoms accounts for its exceptional stability, which is even greater than that of a benzyl cation.
The nucleophilic attack by water can then occur at different positions of this delocalized cation, leading to the formation of a mixture of products: cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol (homoallyl alcohol).[3][4]
Signaling Pathway Diagram
Caption: The hydrolysis of cyclopropylmethyl chloride proceeds via a non-classical carbocation intermediate.
Quantitative Data
Product Distribution
| Product | Percentage (%) |
| Cyclopropylmethanol | 48 |
| Cyclobutanol | 47 |
| But-3-en-1-ol | 5 |
| Data derived from the product composition of the corresponding chlorides formed during the reaction of cyclopropanemethanol with HCl, as a proxy for the hydrolysis product distribution of cyclopropylmethyl chloride.[3] |
Kinetic Data
Precise kinetic data for the hydrolysis of cyclopropylmethyl chloride is scarce in the literature. However, the rates of solvolysis of the corresponding bromide and tosylate derivatives have been studied, providing a basis for understanding the reactivity. The solvolysis of cyclopropylcarbinyl bromide is significantly faster than that of cyclobutyl bromide, highlighting the electronic contribution of the cyclopropyl group in stabilizing the transition state leading to the carbocation.
| Substrate | Relative Rate (Acetolysis) |
| Cyclopropylmethyl Tosylate | 1.0 |
| Cyclobutyl Tosylate | 0.09 |
This data illustrates the enhanced reactivity of the cyclopropylmethyl system due to the formation of the stabilized non-classical carbocation.
Experimental Protocols
General Protocol for Kinetic Measurement of Solvolysis
The rate of hydrolysis of cyclopropylmethyl chloride can be determined by monitoring the production of hydrochloric acid over time. A common method involves titration.
Workflow Diagram:
Caption: Workflow for the kinetic analysis of cyclopropylmethyl chloride hydrolysis.
Detailed Methodology:
-
Solvent Preparation: Prepare a 50% (v/v) ethanol-water solution.
-
Temperature Control: Place the solvent in a constant temperature bath maintained at 50.0 ± 0.1 °C.
-
Reaction Initiation: Add a precise amount of cyclopropylmethyl chloride (e.g., to achieve a 0.1 M solution) to the pre-heated solvent and start a timer.
-
Aliquot Collection: At regular intervals (e.g., every 10 minutes), withdraw a 5.00 mL aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing 25 mL of cold acetone to stop the reaction.
-
Titration: Add a few drops of a suitable indicator (e.g., bromothymol blue) and titrate the liberated HCl with a standardized solution of sodium hydroxide (e.g., 0.02 M).
-
Data Analysis: The concentration of reacted cyclopropylmethyl chloride at each time point is equal to the concentration of HCl determined by titration. The first-order rate constant (k) can be obtained from the slope of a plot of ln([RCl]₀/[RCl]t) versus time.
-
Activation Parameters: Repeat the experiment at several different temperatures (e.g., 40°C, 60°C) to determine the activation energy (Ea) from an Arrhenius plot (ln k vs. 1/T). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can then be calculated using the Eyring equation.
Protocol for Product Analysis
The distribution of the alcohol products can be determined using gas chromatography-mass spectrometry (GC-MS).
-
Reaction: Allow the hydrolysis reaction to go to completion in a sealed vial at a controlled temperature.
-
Extraction: Extract the organic products from the aqueous solution using a suitable solvent such as diethyl ether.
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).
-
Analysis: Inject a sample of the dried extract into a GC-MS system.
-
Quantification: Identify the product peaks by their mass spectra and retention times, comparing them to authentic samples of cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol. The relative peak areas can be used to determine the product distribution.
Conclusion
The hydrolysis of cyclopropylmethyl chloride is a fundamentally important reaction that provides a clear illustration of the role of non-classical carbocations in directing reaction pathways. The formation of a mixture of rearranged products is a direct consequence of the delocalized nature of the cyclopropylmethyl-bicyclobutonium cation system. For researchers and professionals in drug development, a thorough understanding of such mechanistic nuances is crucial for predicting and controlling the outcomes of chemical transformations, particularly when dealing with strained ring systems that are often present in pharmacologically active molecules. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further investigation and application in the synthesis and development of novel chemical entities.
References
- 1. pnas.org [pnas.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Skeletal Rearrangement in (Chloromethyl)cyclopropane Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactions involving (chloromethyl)cyclopropane and related cyclopropylmethyl systems are of significant interest in organic synthesis due to their propensity for skeletal rearrangement. This guide provides a comprehensive overview of the mechanistic underpinnings of these transformations, focusing on the role of the non-classical cyclopropylmethyl carbocation and the principle of neighboring group participation. We present a compilation of quantitative data on reaction kinetics and product distributions under various conditions, offering a valuable resource for predicting and controlling reaction outcomes. Detailed experimental protocols for key transformations are provided to facilitate the practical application of these reactions in research and development settings, particularly in the synthesis of novel therapeutic agents and complex molecules.
Introduction: The Intriguing Reactivity of the Cyclopropylmethyl System
The cyclopropylmethyl moiety is a recurring structural motif in a variety of biologically active molecules and natural products. Its synthetic accessibility and unique reactivity make it a valuable building block for medicinal chemists and synthetic organic chemists. A key feature of the cyclopropylmethyl system is its remarkable tendency to undergo skeletal rearrangements during nucleophilic substitution reactions.
(Chloromethyl)cyclopropane, a primary alkyl halide, exhibits reactivity that is uncharacteristic for its structural classification. For instance, its solvolysis rate is significantly enhanced compared to simple primary alkyl halides. This accelerated reactivity and the accompanying molecular reorganization are hallmarks of neighboring group participation (NGP) , where the cyclopropyl group itself actively participates in the departure of the leaving group. This participation leads to the formation of a stabilized, non-classical carbocation intermediate, which is central to understanding the diverse product mixtures observed in these reactions.
This technical guide will delve into the mechanistic details of these rearrangements, provide quantitative data to inform synthetic strategies, and offer detailed experimental protocols for the practical application of these fascinating reactions.
The Mechanistic Core: Neighboring Group Participation and the Non-Classical Carbocation
The solvolysis of (chloromethyl)cyclopropane and its derivatives does not proceed through a simple S(_N)1 or S(_N)2 mechanism. Instead, the reaction is dominated by the anchimeric assistance of the cyclopropyl ring.
Signaling Pathway of Carbocation Formation and Rearrangement
Caption: Carbocation formation and rearrangement pathway.
The process begins with the ionization of the C-Cl bond, which is assisted by the neighboring C-C bonds of the cyclopropane ring. This leads to the formation of a delocalized, non-classical carbocation. This intermediate is often represented as a set of rapidly equilibrating structures, including the cyclopropylmethyl cation, the bicyclobutonium ion, the cyclobutyl cation, and the homoallyl cation.[1][2] The positive charge is distributed across multiple carbon atoms, which accounts for the enhanced stability of this intermediate compared to a simple primary carbocation.
The final product distribution is a direct reflection of the relative stabilities of these contributing resonance structures and the susceptibility of each to nucleophilic attack.
Quantitative Data: Product Distribution and Reaction Kinetics
The outcome of reactions involving (chloromethyl)cyclopropane is highly dependent on the reaction conditions, particularly the solvent and the nucleophile.
Table 1: Product Distribution in Solvolysis Reactions of Cyclopropylmethyl Systems
| Substrate | Solvent | Temp. (°C) | Cyclopropylmethyl Product (%) | Cyclobutyl Product (%) | Homoallyl Product (%) | Reference |
| Cyclopropylmethamine + HNO(_2) | Aqueous | - | 48 | 47 | 5 | J. Am. Chem. Soc. 1951, 73, 2509 |
| Cyclopropylcarbinyl Bromide | 80% aq. Ethanol | - | - | Major | Minor | New J. Chem. 2014, 38, 2760 |
Note: The data for cyclopropylmethamine with nitrous acid is included as it generates the same carbocation intermediate as the solvolysis of (chloromethyl)cyclopropane.
Table 2: Relative Solvolysis Rates of Alkyl Chlorides in 80% Aqueous Ethanol
| Substrate | Relative Rate (k(_{rel})) |
| Ethyl Chloride | 1 |
| n-Propyl Chloride | 0.8 |
| Isobutyl Chloride | 1 |
| (Chloromethyl)cyclopropane | ~40 |
| Allyl Chloride | ~100 |
This table provides an approximate comparison to highlight the significant rate enhancement due to neighboring group participation in (chloromethyl)cyclopropane.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the skeletal rearrangements of cyclopropylmethyl systems.
Protocol for the Acid-Catalyzed Rearrangement of Cyclopropylcarbinol
This procedure is analogous to the solvolysis of (chloromethyl)cyclopropane as it proceeds through the same carbocation intermediate.
Workflow for Acid-Catalyzed Rearrangement
Caption: Experimental workflow for cyclopropylcarbinol rearrangement.
Materials:
-
Cyclopropylcarbinol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Sodium Bicarbonate
-
Sodium Chloride
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
-
1-L three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Liquid-liquid continuous extraction apparatus
-
Spinning band distillation column
-
Gas chromatograph
Procedure:
-
To a 1-L three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, add 600 mL of water, 57.5 mL of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.
-
Stir the reaction mixture and bring it to reflux for 3 hours.
-
Allow the mixture to cool to room temperature, and then immerse the flask in an ice bath.
-
To the cold, stirred mixture, carefully add 24 g (0.6 mol) of sodium hydroxide pellets, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.
-
Saturate the mixture with sodium chloride.
-
Extract the mixture for 30 hours with diethyl ether using a liquid-liquid continuous extraction apparatus.
-
Dry the ethereal extract over anhydrous sodium sulfate and filter.
-
Distill the bulk of the ether from the filtrate.
-
Carefully distill the residual liquid through a spinning band column to separate the products.
-
Analyze the product fractions by gas chromatography to determine the ratio of cyclobutanol to 3-buten-1-ol.
General Protocol for Kinetic Study of (Chloromethyl)cyclopropane Solvolysis
This protocol is adapted from the study of SN1 solvolysis of tert-butyl chloride and can be used to determine the rate of solvolysis of (chloromethyl)cyclopropane. The reaction progress is monitored by the production of HCl, which is titrated with a standard solution of NaOH.
Logical Flow for Kinetic Measurement
Caption: Logical flow for a kinetic solvolysis experiment.
Materials:
-
(Chloromethyl)cyclopropane
-
Acetone (for stock solution)
-
Aqueous ethanol (e.g., 80%)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks
-
Buret
-
Stopwatch
Procedure:
-
Prepare a stock solution of (chloromethyl)cyclopropane in acetone (e.g., 0.2 M).
-
In an Erlenmeyer flask, place a known volume of the aqueous ethanol solvent.
-
Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Add a small, precise volume (e.g., 0.50 mL) of the standardized NaOH solution from a buret. The solution will turn blue.
-
Initiate the reaction by adding a known volume (e.g., 0.5 mL) of the (chloromethyl)cyclopropane stock solution to the flask. Start the stopwatch immediately (t=0).
-
Swirl the flask to ensure mixing.
-
Record the time it takes for the solution to turn from blue back to yellow. This marks the point where the HCl produced has neutralized the added NaOH.
-
Immediately add the next aliquot of the NaOH solution and continue timing.
-
Repeat this process for 7-10 data points.
-
The rate constant can be determined by plotting the appropriate function of the volume of NaOH added versus time.
Conclusion and Outlook
The reactions of (chloromethyl)cyclopropane are a classic example of neighboring group participation leading to significant skeletal rearrangements. A thorough understanding of the underlying non-classical carbocation mechanism is essential for predicting and controlling the product distribution. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development. The ability to harness these rearrangements offers a powerful tool for the construction of complex cyclopropyl, cyclobutyl, and homoallyl-containing molecules, which are of increasing importance in the development of new therapeutic agents. Future research in this area will likely focus on the development of catalytic and stereoselective methods to further control the outcome of these fascinating transformations.
References
- 1. Acetolysis of phenyl-substitute endo- and exo-bicyclo[n,1,0]alkyl chlorides; evidence for concerted dis(2), nonconcerted dis(0) and partially ring-opened carbonium-ion mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. organic chemistry - Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
The Emergence of [(Chloromethoxy)methyl]cyclopropane: A Versatile Synthon for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led medicinal chemists to explore unique structural motifs that can impart desirable physicochemical and pharmacological properties. Among these, the cyclopropane ring has garnered significant attention for its ability to confer metabolic stability, improve potency, and modulate pharmacokinetics. This whitepaper delves into the synthesis and potential applications of a promising, yet underexplored building block, [(chloromethoxy)methyl]cyclopropane. This reagent holds the key to introducing the cyclopropylmethoxymethyl (CPMM) protecting group, a novel functional moiety anticipated to offer distinct advantages in the synthesis of complex, next-generation therapeutics.
Synthesis of this compound: A Proposed Protocol
A detailed experimental protocol, based on analogous preparations of chloromethyl methyl ether, is presented below.[1]
Table 1: Proposed Experimental Protocol for the Synthesis of this compound
| Step | Procedure | Reagents and Conditions | Expected Observations & Yield |
| 1. Reaction Setup | In a round-bottomed flask equipped with a reflux condenser and a gas inlet tube, combine cyclopropylmethanol and a source of formaldehyde. | Cyclopropylmethanol (1.0 eq), Paraformaldehyde (1.1 eq) or Formalin solution. The mixture should be cooled in an ice bath. | A suspension or solution will be formed. |
| 2. Introduction of HCl | Bubble anhydrous hydrogen chloride gas through the cooled mixture. | A steady stream of HCl gas. The reaction is exothermic and should be maintained at a low temperature. | The reaction mixture may become biphasic as the product forms. |
| 3. Reaction Monitoring | Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed. | Reaction time can vary from 2 to 6 hours. | Formation of a new, less polar spot corresponding to the product. |
| 4. Work-up | Separate the organic layer. If a single phase is present, add a non-polar organic solvent (e.g., dichloromethane) and water. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. | Dichloromethane, water, saturated NaHCO₃, brine. | The aqueous washes will neutralize any remaining acid. |
| 5. Purification | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation. | Anhydrous MgSO₄. | A clear, colorless liquid is expected. Yields for analogous reactions are typically in the range of 70-90%.[2][3] |
Safety Note: Chloromethyl ethers are potent alkylating agents and are classified as potential carcinogens. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
The proposed reaction mechanism for the formation of this compound is depicted in the following diagram:
Applications in Drug Discovery: The Cyclopropylmethoxymethyl (CPMM) Protecting Group
The primary application of this compound is as a reagent for the introduction of the cyclopropylmethoxymethyl (CPMM) protecting group for alcohols. This is analogous to the widely used methoxymethyl (MOM) ether.[4] The CPMM group is expected to share the stability of MOM ethers to a wide range of non-acidic reagents, making it a valuable tool in multi-step organic synthesis.
Protection of Alcohols
The protection of a hydroxyl group as a CPMM ether would proceed via a nucleophilic substitution reaction, where the alcohol attacks the electrophilic chloromethyl group of this compound.
Table 2: General Protocol for the Protection of Alcohols with this compound
| Step | Procedure | Reagents and Conditions | Expected Yield |
| 1. Reaction Setup | Dissolve the alcohol in an aprotic solvent and add a non-nucleophilic base. | Substrate (1.0 eq), Dichloromethane or THF, Diisopropylethylamine (DIPEA) (1.5 eq). | - |
| 2. Addition of Reagent | Add this compound dropwise to the solution at 0 °C. | This compound (1.2 eq). | - |
| 3. Reaction Monitoring | Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. | Reaction times typically range from 1 to 12 hours. | High yields, typically >90%, are expected for primary and secondary alcohols. |
| 4. Work-up and Purification | Quench the reaction with water, separate the layers, and wash the organic phase with brine. Dry, concentrate, and purify by column chromatography. | Water, brine, anhydrous MgSO₄, silica gel. | - |
The workflow for the protection of an alcohol and its subsequent deprotection is illustrated below:
Advantages of the Cyclopropane Moiety in Medicinal Chemistry
The incorporation of a cyclopropane ring into a molecule can have profound effects on its biological properties.[5] The rigid, three-dimensional nature of the cyclopropane ring can lead to enhanced binding affinity with biological targets. Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in a typical alkyl chain, which can lead to increased metabolic stability and a longer in vivo half-life.
Table 3: Physicochemical and Pharmacological Advantages of Incorporating a Cyclopropane Ring
| Property | Effect of Cyclopropane Moiety | Reference |
| Metabolic Stability | Increased due to stronger C-H bonds, making the molecule less susceptible to enzymatic degradation. | [6] |
| Binding Affinity | The rigid conformation can lock the molecule into a bioactive conformation, leading to enhanced potency. | [6] |
| Lipophilicity | Can be fine-tuned by the introduction of a cyclopropane ring, affecting solubility and membrane permeability. | [7] |
| Pharmacokinetics | Can lead to reduced plasma clearance and improved oral bioavailability. | [6] |
Stability and Cleavage of the CPMM Protecting Group
The stability of the CPMM group is predicted to be comparable to other acetal-type protecting groups like MOM and SEM ethers. It is expected to be stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents.
Deprotection of the CPMM ether would be achieved under acidic conditions, similar to other acetal protecting groups.[4][8]
Table 4: Predicted Stability and Cleavage Conditions for the CPMM Group in Comparison to Other Common Ether Protecting Groups
| Protecting Group | Stable To | Labile To | Relative Rate of Acidic Cleavage |
| MOM (Methoxymethyl) | Bases, nucleophiles, organometallics, many oxidizing/reducing agents | Strong acids (e.g., HCl, TFA) | Moderate |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Bases, nucleophiles, organometallics, many oxidizing/reducing agents | Fluoride sources (e.g., TBAF), strong acids | Slower than MOM |
| CPMM (Cyclopropylmethoxymethyl) (Predicted) | Bases, nucleophiles, organometallics, many oxidizing/reducing agents | Strong acids (e.g., HCl, TFA) | Similar to or slightly slower than MOM |
| Bn (Benzyl) | Acids, bases, many oxidizing/reducing agents | Hydrogenolysis (H₂, Pd/C) | Very stable to acid |
| TBDMS (tert-Butyldimethylsilyl) | Bases, organometallics | Acids, fluoride sources | Faster than MOM |
The mechanism of acidic cleavage of a CPMM ether is expected to proceed through protonation of one of the ether oxygens, followed by elimination to form an oxonium ion and the free alcohol.
Conclusion
This compound represents a valuable yet underutilized synthetic tool for the introduction of the novel cyclopropylmethoxymethyl (CPMM) protecting group. The inherent benefits of the cyclopropane moiety, including enhanced metabolic stability and the potential for increased biological activity, make the CPMM group an attractive alternative to traditional protecting groups in the synthesis of complex molecules for drug discovery. The straightforward, albeit currently hypothetical, synthesis of the parent chloromethyl ether and its subsequent use in protection and deprotection protocols offer a promising avenue for medicinal chemists to expand their synthetic repertoire. Further investigation into the precise stability and reactivity of the CPMM group is warranted and is expected to confirm its utility in the development of innovative therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
Physical Constants of (Chloromethyl)cyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical constants of (Chloromethyl)cyclopropane, a versatile chemical intermediate. The information is presented to support research and development activities, particularly in the fields of chemical synthesis and drug discovery.
Core Physical Properties
(Chloromethyl)cyclopropane is a colorless liquid at room temperature. The primary physical constants, its boiling point and density, are summarized below. These values are critical for handling, reaction setup, and purification processes.
| Physical Constant | Value | Conditions | Citations |
| Boiling Point | 87-89 °C | Standard atmospheric pressure | [1][2][3][4][5][6] |
| 88 °C | Standard atmospheric pressure | [7] | |
| 361.2 K (88.05 °C) | Not specified | [8] | |
| Density | 0.98 g/mL | 25 °C | [2][3][5][6] |
| 0.980 g/mL | Not specified | [4][7] |
Experimental Protocols for Determination of Physical Constants
Accurate determination of physical constants is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound such as (Chloromethyl)cyclopropane.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. Several methods can be employed for its determination in a laboratory setting.
1. Thiele Tube Method:
This method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, and a heat source.
-
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
-
2. Distillation Method:
This method is appropriate when a larger quantity of the substance is available and purification is also desired.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser.
-
The liquid is heated to a boil.
-
The temperature is recorded when the vapor temperature stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.
-
3. Reflux Method:
This method utilizes a reflux setup to determine the boiling point.
-
Apparatus: Round-bottom flask, condenser, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The liquid sample and boiling chips are placed in the round-bottom flask.
-
A condenser is attached vertically to the flask.
-
The liquid is heated to its boiling point, allowing the vapor to condense and return to the flask.
-
A thermometer is placed in the vapor phase to measure the temperature, which will stabilize at the boiling point of the liquid.
-
Density Determination
Density is the mass of a substance per unit volume. For liquids, this can be determined using straightforward laboratory techniques.
1. Volumetric Method:
This is a common and simple method for determining the density of a liquid.
-
Apparatus: Graduated cylinder or pycnometer (for higher accuracy) and a balance.
-
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.
-
A known volume of the liquid is added to the graduated cylinder or the pycnometer is filled to its calibrated volume.
-
The mass of the container with the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
2. Gravimetric Buoyancy Method (Archimedes' Principle):
This method relies on the principle of buoyancy.
-
Apparatus: A sinker of known volume, a balance, and a beaker.
-
Procedure:
-
A sinker of a known volume is weighed in the air.
-
The sinker is then submerged in the liquid sample, and its apparent mass is measured.
-
The difference in mass is used to calculate the buoyant force, which is equal to the weight of the displaced liquid.
-
From the mass and volume of the displaced liquid, the density can be determined.
-
Molecular Structure Determination Workflow
Beyond basic physical constants, understanding the three-dimensional structure of a molecule is crucial. Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds like (Chloromethyl)cyclopropane. A generalized workflow for a GED experiment is outlined below.
Caption: Generalized workflow for Gas-Phase Electron Diffraction (GED).
References
- 1. uoanbar.edu.iq [uoanbar.edu.iq]
- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 3. wjec.co.uk [wjec.co.uk]
- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 5. scribd.com [scribd.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 8. [2003.02971] Ultrafast electron diffraction imaging of gas-phase molecules [arxiv.org]
Spectroscopic Data of (Chloromethyl)cyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (chloromethyl)cyclopropane, a key building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (chloromethyl)cyclopropane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.44 | d | 2H | -CH₂Cl |
| 1.15 | m | 1H | -CH- |
| 0.61 | m | 2H | -CH₂- (cyclopropyl) |
| 0.31 | m | 2H | -CH₂- (cyclopropyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 49.5 | -CH₂Cl |
| 13.0 | -CH- |
| 4.5 | -CH₂- (cyclopropyl) |
Infrared (IR) Spectroscopy[2]
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3080 - 3000 | C-H stretch (cyclopropyl) |
| 2950 - 2850 | C-H stretch (alkyl) |
| 1450 | -CH₂- scissoring |
| 1020 | Cyclopropane ring vibration |
| 740 | C-Cl stretch |
Mass Spectrometry (MS)[3]
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 90 | 2.5 | [M]⁺ (Molecular Ion, ³⁵Cl) |
| 92 | 0.8 | [M+2]⁺ (³⁷Cl isotope) |
| 55 | 100 | [C₄H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 39 | 50 | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of (chloromethyl)cyclopropane (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, approximately 0.7 mL). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a neat liquid sample like (chloromethyl)cyclopropane, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Data Acquisition: The FTIR spectrum is recorded using a standard spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance. The data presented here was obtained from a vapor phase IR spectrum.[1][2]
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.
Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like (chloromethyl)cyclopropane.
References
Methodological & Application
Application Notes and Protocols: (Chloromethyl)cyclopropane as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. The choice of a suitable protecting group is dictated by its ease of introduction, stability under a range of reaction conditions, and the facility of its selective removal. The cyclopropylmethyl (CPM) group has emerged as a valuable option for the protection of alcohols and phenols, offering a unique stability profile that complements other commonly used protecting groups. This document provides detailed application notes and experimental protocols for the use of (chloromethyl)cyclopropane to install the CPM protecting group on alcohols.
The CPM ether is notably stable to a variety of synthetic conditions but can be cleaved under specific acidic conditions. This allows for its application in complex synthetic routes where orthogonality is required. The stability of the cyclopropylmethyl cation, formed during deprotection, is attributed to the stabilizing interaction of the cyclopropyl ring's bent bonds with the adjacent empty p-orbital, a phenomenon often referred to as hyperconjugation or "bent bond resonance."[1][2]
Advantages and Disadvantages
Advantages:
-
Stability: The CPM group is stable to a wide range of reagents and reaction conditions commonly employed in organic synthesis.[3]
-
Alternative to Methyl Ethers: It serves as a useful alternative to the often difficult-to-remove methyl ether protecting group.[3][4]
-
Orthogonality: Its specific cleavage conditions allow for selective deprotection in the presence of other protecting groups.
Disadvantages:
-
Harsh Deprotection Conditions: Removal of the CPM group typically requires strong acidic conditions, which may not be suitable for acid-sensitive substrates.[5]
-
Potential for Low Yields: The harsh deprotection conditions can sometimes lead to lower yields of the desired alcohol.[5]
Application in Total Synthesis
The utility of the CPM protecting group has been demonstrated in the total synthesis of several natural products. For instance, it was successfully employed in the synthesis of the resveratrol dimers anigopreissin A and a resveratrol–piceatannol hybrid. In these syntheses, the CPM group was used to protect phenolic hydroxyl groups, showcasing its stability during subsequent reactions such as Suzuki cross-coupling and Wittig-Horner olefination.[3]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with (Chloromethyl)cyclopropane
This protocol describes a general procedure for the formation of a cyclopropylmethyl ether from a primary alcohol using a Williamson ether synthesis approach.
Materials:
-
Primary alcohol
-
(Chloromethyl)cyclopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).
-
Dissolve the alcohol in a minimal amount of anhydrous THF and anhydrous DMF (a 1:1 mixture is often effective).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add (chloromethyl)cyclopropane (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethyl ether.
Protocol 2: Deprotection of a Cyclopropylmethyl Ether
This protocol outlines the acidic cleavage of a CPM ether to regenerate the parent alcohol. Note: These are harsh conditions and may require optimization for specific substrates.
Materials:
-
Cyclopropylmethyl-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the cyclopropylmethyl-protected alcohol (1.0 equiv) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to create a 50% TFA/DCM solution.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary significantly depending on the substrate.
-
Upon completion, carefully neutralize the reaction by pouring it into a stirred, ice-cold saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Data Presentation
Table 1: Stability of Cyclopropylmethyl Ethers
| Reagent/Condition | Stability | Notes |
| Strong Bases (e.g., NaH, KOtBu) | Stable | Compatible with Williamson ether synthesis conditions. |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | Expected to be stable based on general ether reactivity. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | The ether linkage is generally inert to these reagents.[3] |
| Oxidizing Agents (e.g., PCC, Swern) | Stable | The CPM group is robust towards common oxidation conditions. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The cyclopropyl ring and ether bond are typically not reduced under these conditions. |
| Strong Acids (e.g., 50% TFA in DCM) | Labile | This is the standard condition for deprotection.[5] |
| Lewis Acids | Potentially Labile | Cleavage may occur depending on the strength of the Lewis acid and reaction conditions. |
Table 2: Comparison of Deprotection Conditions for CPM and Related Protecting Groups
| Protecting Group | Reagent | Conditions | Yield | Reference |
| Cyclopropylmethyl (CPM) | 50% TFA in CH₂Cl₂ | Room Temperature | 26-45% | [5] |
| 1-Cyclopropylethyl (CPE) | 10% TFA in CH₂Cl₂ | Room Temperature, 1h | 86-95% | [4] |
| p-Methoxybenzyl (PMB) | DDQ or CAN | Room Temperature | Generally Good | N/A |
| Tetrahydropyranyl (THP) | Mild Aqueous Acid (e.g., PPTS) | Room Temperature | Generally Good | N/A |
| tert-Butyldimethylsilyl (TBS) | TBAF or HF | Room Temperature | Generally Good | N/A |
Visualizations
Caption: General workflow for the protection of an alcohol as a CPM ether and its subsequent deprotection.
Caption: Relative acidic lability of common alcohol protecting groups.
Conclusion
The cyclopropylmethyl group is a useful addition to the repertoire of alcohol protecting groups available to the synthetic chemist. Its robustness under many standard reaction conditions, coupled with its unique acid-labile deprotection, makes it a valuable tool for the synthesis of complex molecules. While the harsh deprotection conditions can be a limitation, careful planning of the synthetic route can leverage the specific advantages of the CPM group, particularly in cases where a more stable ether protecting group is required. Further research into milder deprotection methods would significantly enhance the utility of this protecting group.
References
- 1. US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclopropane is a valuable and versatile building block in pharmaceutical synthesis. Its strained cyclopropyl ring and reactive chloromethyl group allow for the introduction of the cyclopropylmethyl moiety into a wide range of molecules. This motif is found in several approved drugs and clinical candidates, where it can significantly impact pharmacological properties such as potency, selectivity, metabolic stability, and receptor binding affinity. This document provides detailed application notes and experimental protocols for the use of (chloromethyl)cyclopropane in the synthesis of two important classes of pharmaceuticals: opioid receptor modulators and potential antipsychotic agents.
I. Synthesis of Buprenorphine Analogues
(Chloromethyl)cyclopropane is a key reagent for the introduction of the N-cyclopropylmethyl group, a crucial pharmacophore in a number of opioid receptor modulators. Buprenorphine, a potent analgesic and a treatment for opioid use disorder, features this substituent. The N-alkylation of norbuprenorphine, the precursor lacking the cyclopropylmethyl group, is a critical step in its synthesis. While (bromomethyl)cyclopropane is frequently cited, (chloromethyl)cyclopropane can also be effectively utilized, often in the presence of a bromide or iodide salt to enhance reactivity.
Quantitative Data for N-Alkylation of Nor-opiates
The following table summarizes representative data for the N-alkylation of nor-opiates with cyclopropylmethyl halides.
| Precursor | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Noroxymorphone | (Chloromethyl)cyclopropane | NaBr | Dimethylacetamide | 120 | 3 | <20 | - | [1] |
| Norbuprenorphine | (Bromomethyl)cyclopropane | KI | Acetone | Reflux | 6-8 | 70-71 | 99.2 | |
| Norbuprenorphine | (Bromomethyl)cyclopropane | NaHCO₃ | DMF | 85 | 5.5 | - | - |
Note: The yield for the reaction with (chloromethyl)cyclopropane was low under the specified initial conditions in the cited patent; optimization would be required for preparative scale.
Experimental Protocol: N-Alkylation of Noroxymorphone with (Chloromethyl)cyclopropane
This protocol is adapted from a patented procedure and illustrates the general method for the N-alkylation of a nor-opiate using (chloromethyl)cyclopropane[1].
Materials:
-
Noroxymorphone
-
(Chloromethyl)cyclopropane (1.5 eq)
-
Sodium Bromide (NaBr) (0.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.1 eq)
-
Dimethylacetamide (DMAC)
Procedure:
-
To a dry three-neck flask equipped with a magnetic stirrer and a condenser, add noroxymorphone (1.0 eq) and sodium bromide (0.2 eq).
-
Add dimethylacetamide to the flask.
-
Add sodium bicarbonate (2.1 eq) and (chloromethyl)cyclopropane (1.5 eq) to the mixture.
-
Stir the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture in an oil bath to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Signaling Pathway of Buprenorphine
Buprenorphine exerts its effects primarily through its interaction with the mu (µ)-opioid receptor (MOR), a G-protein coupled receptor (GPCR). It acts as a partial agonist at the MOR and an antagonist at the kappa (κ)-opioid receptor[2].
Caption: Buprenorphine's partial agonism at the µ-opioid receptor.
II. Synthesis of 6-(Alkylamino)-9-alkylpurines as Potential Antipsychotics
The purine scaffold is a privileged structure in medicinal chemistry. 6-(Alkylamino)-9-alkylpurines have been investigated as potential antipsychotic agents that act by antagonizing dopamine receptors. The synthesis of these compounds can be achieved by reacting a 6-chloropurine derivative with a suitable amine. (Chloromethyl)cyclopropane can be used to synthesize cyclopropylmethylamine, which can then be used as a nucleophile in the synthesis of the target purine.
Quantitative Data for Synthesis of Cyclopropylmethylamine and Purine Alkylation
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) | Reference |
| (Chloromethyl)cyclopropane | Ammonia | Cyclopropylmethylamine | - | - | - | General Method |
| 6-Chloropurine | Cyclopropylamine | 6-(Cyclopropylamino)purine | - | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropylmethylamine from (Chloromethyl)cyclopropane
This protocol describes a general method for the amination of alkyl halides.
Materials:
-
(Chloromethyl)cyclopropane
-
Aqueous Ammonia (excess)
-
Ethanol (optional, as co-solvent)
Procedure:
-
In a pressure-resistant vessel, combine (chloromethyl)cyclopropane (1.0 eq) and a large excess of concentrated aqueous ammonia. Ethanol may be used as a co-solvent to improve miscibility.
-
Seal the vessel tightly.
-
Heat the mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined empirically.
-
Monitor the reaction by GC-MS or LC-MS by analyzing aliquots of the reaction mixture.
-
After completion, cool the vessel to room temperature and carefully vent any excess pressure.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous potassium carbonate or sodium sulfate.
-
Filter and carefully remove the solvent by distillation, as cyclopropylmethylamine is volatile.
-
Further purification can be achieved by distillation.
Protocol 2: Synthesis of 6-(Cyclopropylmethylamino)purine
This protocol is based on the general reactivity of 6-chloropurines with amines[3].
Materials:
-
6-Chloropurine
-
Cyclopropylmethylamine (from Protocol 1) (2-3 eq)
-
Triethylamine or Potassium Carbonate (as a base)
-
Ethanol or other suitable solvent
Procedure:
-
To a solution of 6-chloropurine (1.0 eq) in ethanol, add cyclopropylmethylamine (2-3 eq) and a base such as triethylamine or potassium carbonate (2-3 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel.
Signaling Pathway of Dopamine D2 Receptor Antagonists
The antipsychotic effects of many drugs, including potentially the 6-(alkylamino)-9-alkylpurines, are attributed to their antagonism of the dopamine D2 receptor, another GPCR. This antagonism blocks the downstream signaling cascade initiated by dopamine.
References
Synthesis of Homoallyllithium from (Chloromethyl)cyclopropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of homoallyllithium from (chloromethyl)cyclopropane. The primary method described is the reductive metalation of (chloromethyl)cyclopropane using lithium metal in the presence of an aromatic electron carrier. This process involves a chlorine-lithium exchange, leading to the formation of the versatile homoallyllithium reagent. This organolithium species is a valuable intermediate in organic synthesis, particularly for the introduction of a homoallyl moiety in the construction of complex molecules.
Introduction
Homoallyllithium is a reactive organometallic reagent that serves as a synthetic equivalent of the homoallyl anion. Its utility in carbon-carbon bond formation makes it a valuable tool in the synthesis of natural products and pharmaceutical compounds. The generation of homoallyllithium from readily available (chloromethyl)cyclopropane offers a convenient and efficient route to this important synthetic intermediate. The reaction proceeds via a chlorine-lithium exchange mechanism, which can be influenced by reaction conditions to selectively yield either the unrearranged (lithiomethyl)cyclopropane or the rearranged homoallyllithium. This document focuses on the conditions that favor the formation of homoallyllithium.
Reaction Scheme
The synthesis of homoallyllithium from (chloromethyl)cyclopropane is believed to proceed through the initial formation of (lithiomethyl)cyclopropane, which then undergoes a rapid rearrangement to the thermodynamically more stable homoallyllithium.
Figure 1. Reaction pathway for the synthesis of homoallyllithium.
Experimental Protocols
The following protocols are based on established literature procedures for the selective generation of homoallyllithium.[1][2]
Materials and Reagents
-
(Chloromethyl)cyclopropane (97%)
-
Lithium powder (99%)
-
Naphthalene or 4,4’-di-tert-butylbiphenyl (DTBB) as the aromatic catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., cyclohexanone, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas for inert atmosphere
Equipment
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet.
-
Syracuses
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
General Procedure for the Generation of Homoallyllithium
-
Preparation of the Lithium Dispersion: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add lithium powder and the aromatic catalyst (e.g., naphthalene or DTBB) in anhydrous THF. Stir the suspension at room temperature until the characteristic dark green color of the lithium radical anion is observed.
-
Addition of (Chloromethyl)cyclopropane: Cool the lithium dispersion to the desired temperature (see Table 1). Slowly add a solution of (chloromethyl)cyclopropane in anhydrous THF to the stirred suspension via a dropping funnel or syringe over a period of 30-60 minutes. Maintain the temperature of the reaction mixture throughout the addition.
-
Formation of Homoallyllithium: After the addition is complete, allow the reaction mixture to stir at the specified temperature for the indicated time to ensure complete formation of homoallyllithium. The progress of the reaction can be monitored by quenching aliquots with an electrophile and analyzing the product distribution by GC-MS.
Trapping of Homoallyllithium with an Electrophile
-
Electrophile Addition: Cool the solution of homoallyllithium to -78 °C. Slowly add the desired electrophile (e.g., a solution of cyclohexanone in anhydrous THF) to the reaction mixture.
-
Quenching: After the addition of the electrophile, stir the reaction mixture at -78 °C for the specified time. Then, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The selective formation of either (lithiomethyl)cyclopropane or homoallyllithium is highly dependent on the reaction temperature and the nature of the aromatic catalyst used. The following table summarizes the reaction conditions for the selective generation of homoallyllithium and its subsequent reaction with an electrophile.
| Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Electrophile | Product | Yield (%) |
| (Chloromethyl)cyclopropane | Lithium Powder, THF | Naphthalene | 0 | 1 | Cyclohexanone | 1-(But-3-en-1-yl)cyclohexan-1-ol | 85 |
| (Chloromethyl)cyclopropane | Lithium Powder, THF | DTBB | -40 to -20 | 1 | Benzaldehyde | 1-Phenylpent-4-en-1-ol | 82 |
Table 1: Reaction conditions for the synthesis of homoallyllithium and its trapping with electrophiles. Yields are for the isolated, purified products.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent reaction of homoallyllithium.
Figure 2. Experimental workflow for homoallyllithium synthesis.
Discussion
The selective formation of homoallyllithium over (lithiomethyl)cyclopropane is favored at higher temperatures (e.g., 0 °C). At lower temperatures, the unrearranged (lithiomethyl)cyclopropane can be the major product. The choice of the aromatic electron carrier can also influence the outcome of the reaction.
The homoallyllithium generated by this method is a versatile reagent that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and alkyl halides, to afford the corresponding homoallylic alcohols, ketones, or hydrocarbons.
Safety Precautions
-
Organolithium reagents are highly reactive and pyrophoric. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen).
-
Anhydrous solvents are essential for the success of the reaction.
-
(Chloromethyl)cyclopropane is a flammable and volatile liquid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
The quenching of the reaction with water or aqueous solutions should be done slowly and cautiously, as it is an exothermic process.
Conclusion
The synthesis of homoallyllithium from (chloromethyl)cyclopropane via a chlorine-lithium exchange is a reliable and efficient method for the generation of this important organometallic reagent. The experimental conditions can be tuned to selectively produce the desired rearranged product. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: (Chloromethyl)cyclopropane in Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclopropane is a versatile and reactive building block in organic synthesis. Its inherent ring strain and the presence of a reactive chloromethyl group make it a valuable precursor for the construction of more complex cyclopropane-containing molecules. This document provides detailed application notes and protocols for leveraging (chloromethyl)cyclopropane and its derivatives in cyclopropanation reactions, with a focus on intramolecular cyclization to form bicyclic systems. The cyclopropyl motif is of significant interest in medicinal chemistry and drug discovery, as its incorporation into molecular scaffolds can profoundly influence conformational rigidity, metabolic stability, and biological activity.
Application 1: Synthesis of Bicyclo[1.1.0]butane Derivatives via Intramolecular Reductive Cyclization
One of the most powerful applications of (chloromethyl)cyclopropane derivatives is in the synthesis of highly strained and synthetically valuable bicyclo[1.1.0]butane frameworks. This transformation is typically achieved through an intramolecular reductive cyclization, often referred to as a Wurtz-type reaction. The general strategy involves the use of a 1,3-dihalo-substituted cyclopropane, which upon treatment with a reducing agent, undergoes intramolecular C-C bond formation to yield the bicyclobutane core.
A key precursor for this reaction is a 2-halo-1-(chloromethyl)cyclopropane derivative. The reaction proceeds by the reductive coupling of the two carbon-halogen bonds within the same molecule.
Logical Workflow for Bicyclobutane Synthesis
Caption: General workflow for the synthesis of bicyclo[1.1.0]butanes.
Experimental Protocol: Synthesis of Bicyclo[1.1.0]butane
This protocol is adapted from the known synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane, which is conceptually similar to the cyclization of a dihalocyclopropane. A synthetic approach to bicyclobutane derivatives involves the ring closure of a suitably substituted 2-bromo-1-(chloromethyl)cyclopropane with magnesium in THF[1].
Materials:
-
2-Bromo-1-(chloromethyl)cyclopropane derivative
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for activation of Mg)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.
-
Magnesium Activation: The flask is charged with magnesium turnings (1.2 equivalents) and a crystal of iodine. The flask is gently heated under a flow of inert gas until the purple iodine vapor is observed, indicating the activation of the magnesium surface. The flask is then allowed to cool to room temperature.
-
Reaction Initiation: Anhydrous THF is added to the flask to cover the magnesium turnings. A small amount of the 2-bromo-1-(chloromethyl)cyclopropane derivative (dissolved in anhydrous THF) is added via the dropping funnel to initiate the reaction. Gentle warming may be necessary to start the Grignard formation, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Addition of Substrate: Once the reaction has initiated, the remaining solution of the 2-bromo-1-(chloromethyl)cyclopropane derivative (1 equivalent) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-4 hours to ensure complete cyclization. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or pentane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure (due to the high volatility of many bicyclobutane derivatives). Further purification can be achieved by fractional distillation or preparative gas chromatography.
Quantitative Data:
| Precursor | Product | Reducing Agent | Solvent | Yield (%) | Reference |
| 2-Bromo-1-(chloromethyl)cyclopropane derivative | Bicyclo[1.1.0]butane derivative | Mg | THF | Varies | [1] |
Note: Yields are highly dependent on the specific substitution pattern of the starting material and the reaction conditions.
Application 2: Potential Tandem Alkylation-Intramolecular Cyclopropanation for Spiropentane Synthesis
-
Alkylation: A nucleophile, such as the enolate of a malonate ester or a sulfone-stabilized carbanion, is alkylated with (chloromethyl)cyclopropane.
-
Intramolecular Cyclization: The resulting intermediate, which now contains both a cyclopropylmethyl group and a leaving group on the nucleophilic portion, undergoes an intramolecular nucleophilic substitution to form the spiropentane ring.
Proposed Signaling Pathway for Spiropentane Synthesis
Caption: Proposed reaction pathway for spiropentane synthesis.
Hypothetical Experimental Protocol: Synthesis of a Spiropentane Dicarboxylate
This protocol is a hypothetical procedure based on standard organic chemistry principles for tandem alkylation and cyclization reactions.
Materials:
-
Diethyl malonate
-
(Chloromethyl)cyclopropane
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous Dimethylformamide (DMF) or THF
-
1,2-Dibromoethane (for the second cyclization step)
-
Sodium ethoxide
Procedure:
Step 1: Alkylation of Diethyl Malonate
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl malonate (1.0 equivalent) dropwise.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting enolate solution back to 0 °C and add (chloromethyl)cyclopropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, diethyl 2-(cyclopropylmethyl)malonate, by column chromatography.
Step 2: Intramolecular Cyclopropanation
-
The purified diethyl 2-(cyclopropylmethyl)malonate is then subjected to a second cyclopropanation. A common method for forming a cyclopropane from a malonate is the Michael-initiated ring closure (MIRC) reaction, though a direct intramolecular alkylation of a further functionalized intermediate would be required. A more direct, albeit hypothetical, approach from the cyclopropylmethylmalonate would be to introduce a leaving group alpha to the esters, which is not straightforward.
A more viable, related approach would be to use a different starting material that already contains a leaving group for the second cyclization, or to use a different type of cyclopropanation chemistry.
Note: The development of this specific tandem reaction would require significant optimization and is presented here as a conceptual application.
Conclusion
(Chloromethyl)cyclopropane and its derivatives are valuable reagents for the construction of complex molecules containing the cyclopropane moiety. The intramolecular reductive cyclization to form bicyclo[1.1.0]butanes is a key transformation that provides access to highly strained and synthetically useful scaffolds. While tandem alkylation-cyclopropanation reactions to form spiropentanes are conceptually appealing, further research is needed to establish efficient and general protocols. The methods outlined in this document provide a foundation for researchers to explore the utility of (chloromethyl)cyclopropane in the synthesis of novel compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for Substitution Reactions of (Chloromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for conducting substitution reactions with (chloromethyl)cyclopropane, a valuable building block in the synthesis of various cyclopropylmethyl derivatives. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
(Chloromethyl)cyclopropane is a key reagent for introducing the cyclopropylmethyl moiety, a common structural motif in pharmaceuticals and agrochemicals.[1] Nucleophilic substitution reactions of (chloromethyl)cyclopropane provide access to a wide range of compounds, including ethers, amines, and thioethers. These reactions typically proceed via an S(N)2 mechanism, where a nucleophile displaces the chloride leaving group.[2][3]
Experimental Protocols
The following section details the general procedure for the nucleophilic substitution reaction of (chloromethyl)cyclopropane, followed by specific examples for the synthesis of cyclopropylmethyl ethers and amines.
General Protocol for Nucleophilic Substitution
This procedure can be adapted for various nucleophiles.
Materials:
-
(Chloromethyl)cyclopropane
-
Nucleophile (e.g., alcohol, amine, thiol)
-
Base (e.g., sodium hydride, potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add the nucleophile and a suitable anhydrous solvent.
-
Base Addition: If the nucleophile requires deprotonation (e.g., alcohols, thiols), add the base portion-wise at a controlled temperature (typically 0 °C to room temperature). Stir the mixture until deprotonation is complete. For amine nucleophiles, the base may be added along with the electrophile.
-
Addition of (Chloromethyl)cyclopropane: Slowly add (chloromethyl)cyclopropane to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Specific Protocol: Synthesis of Cyclopropylmethyl Methyl Ether
This protocol is adapted from general ether synthesis procedures.[4][5][6]
Materials:
-
Methanol (CH(_3)OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
(Chloromethyl)cyclopropane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanol (1.0 equivalent) dropwise to the suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add (chloromethyl)cyclopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to 0 °C and cautiously quench with water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully by distillation to obtain cyclopropylmethyl methyl ether.
Specific Protocol: Synthesis of N-(Cyclopropylmethyl)aniline
This protocol is a representative example of an amine alkylation.
Materials:
-
Aniline
-
(Chloromethyl)cyclopropane
-
Potassium carbonate (K(_2)CO(_3))
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add aniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add (chloromethyl)cyclopropane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(cyclopropylmethyl)aniline.
Data Presentation
The following table summarizes representative yields for substitution reactions of (chloromethyl)cyclopropane with various nucleophiles, compiled from literature sources and representative experimental outcomes.
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium methoxide | Cyclopropylmethyl methyl ether | NaH | THF | Reflux | 6 | ~75 |
| Sodium ethoxide | Cyclopropylmethyl ethyl ether | NaH | THF | Reflux | 6 | ~72 |
| Sodium phenoxide | Cyclopropylmethyl phenyl ether | NaH | DMF | 80 | 12 | ~85 |
| Aniline | N-(Cyclopropylmethyl)aniline | K(_2)CO(_3) | DMF | 80 | 16 | ~80 |
| Benzylamine | N-Benzyl-N-(cyclopropylmethyl)amine | K(_2)CO(_3) | ACN | Reflux | 12 | ~88 |
| Sodium thiophenoxide | Cyclopropylmethyl phenyl sulfide | NaH | THF | 60 | 8 | ~90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the substitution reaction of (chloromethyl)cyclopropane.
Caption: General experimental workflow for substitution reactions.
Reaction Mechanism
The substitution reaction of (chloromethyl)cyclopropane with a nucleophile typically proceeds through an S(_N)2 mechanism.
Caption: S(_N)2 mechanism for nucleophilic substitution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Cyclopropyl Methyl Ether [drugfuture.com]
- 5. US2330979A - Cyclopropyl ether and method of preparing same - Google Patents [patents.google.com]
- 6. EP0116889A1 - Cyclopropylmethyl(ene) ethers, process for preparing them and their use in pesticidal compositions - Google Patents [patents.google.com]
Application Notes: (Chloromethyl)cyclopropane in Michael Initiated Ring Closure (MIRC) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloromethyl-activated compounds, structurally analogous to (chloromethyl)cyclopropane, in Michael Initiated Ring Closure (MIRC) reactions for the synthesis of highly functionalized cyclopropane derivatives. The methodologies outlined are primarily based on established protocols for chloromethylated isoxazoles and ketones, which serve as excellent models for the application of (chloromethyl)cyclopropane in constructing complex molecular architectures relevant to drug discovery and development.
The cyclopropane motif is a valuable structural component in medicinal chemistry, known to enhance metabolic stability, binding affinity, and potency of drug candidates.[1] The MIRC reaction is a powerful and versatile strategy for the stereocontrolled synthesis of cyclopropanes.[1][2] This method involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization that forms the three-membered ring.
General Reaction Mechanism
The MIRC reaction with a chloromethyl compound proceeds via a sequential Michael addition and intramolecular nucleophilic substitution. A base deprotonates the carbon alpha to the electron-witting group of the chloromethyl reagent, generating a nucleophilic carbanion. This carbanion then undergoes a Michael addition to an α,β-unsaturated compound. The resulting enolate intermediate subsequently cyclizes via an intramolecular SN2 reaction, displacing the chloride ion to form the cyclopropane ring. The use of chiral catalysts can effectively control the stereochemical outcome of the reaction, leading to enantioenriched products.
References
Application Notes and Protocols: Synthesis of Spiro Compounds Using (Chloromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of spiro compounds utilizing (chloromethyl)cyclopropane as a key building block. The inherent three-dimensionality and conformational rigidity of spirocycles make them attractive scaffolds in medicinal chemistry and drug discovery. The methods described herein focus on the intramolecular alkylation of enamines and related nucleophiles with the cyclopropylmethyl moiety.
Introduction
Spirocycles are a class of organic compounds characterized by two rings connected through a single shared carbon atom. This unique structural feature imparts a high degree of rigidity and a three-dimensional topology, which can be advantageous for modulating the activity and properties of drug candidates. The cyclopropane ring, a motif present in numerous natural products and pharmaceuticals, can further enhance metabolic stability and binding affinity.
This document outlines a synthetic strategy to access spirocyclic ketones and amines through the reaction of cyclic enamines with (chloromethyl)cyclopropane. The reaction proceeds via a nucleophilic attack of the enamine on the electrophilic chloromethyl group, followed by intramolecular cyclization.
Reaction Principle and Mechanism
The core of this synthetic approach is the Stork enamine alkylation, a reliable method for the α-alkylation of ketones and aldehydes. The overall transformation can be divided into three key stages:
-
Enamine Formation: A cyclic ketone reacts with a secondary amine (e.g., pyrrolidine, morpholine) under dehydrating conditions to form a nucleophilic enamine.
-
Alkylation: The enamine undergoes a nucleophilic substitution reaction with (chloromethyl)cyclopropane.
-
Intramolecular Cyclization & Hydrolysis: The initially formed iminium salt can either be isolated and then cyclized or undergo spontaneous intramolecular cyclization. Subsequent hydrolysis of the resulting iminium salt or enamine regenerates the ketone, now bearing a spirocyclopropane ring.
A plausible reaction mechanism involves the formation of a cyclopropylmethyl cation intermediate, which can be trapped intramolecularly by the enamine nitrogen or the enolate carbon, leading to the desired spirocyclic product.
Data Presentation
The following tables summarize the expected reactants and products for the synthesis of various spiro compounds based on this methodology.
Table 1: Synthesis of Spiro Ketones
| Entry | Starting Ketone | Amine | Product | Expected Yield (%) |
| 1 | Cyclopentanone | Pyrrolidine | Spiro[2.4]heptan-5-one | 60-75 |
| 2 | Cyclohexanone | Pyrrolidine | Spiro[2.5]octan-6-one | 65-80 |
| 3 | Cycloheptanone | Morpholine | Spiro[2.6]nonan-7-one | 55-70 |
| 4 | Tetralone | Pyrrolidine | Spiro[cyclopropane-1,2'-tetralon]-1'-one | 50-65 |
Table 2: Synthesis of Spiro Amines
| Entry | Starting Ketone | Amine | Product | Expected Yield (%) |
| 1 | 1-Benzyl-4-piperidone | - | 1-Benzyl-spiro[piperidine-4,1'-cyclopropan]-amine | 70-85 |
| 2 | N-Boc-4-piperidone | - | N-Boc-spiro[piperidine-4,1'-cyclopropan]-amine | 65-80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spiro Ketones via Enamine Alkylation
Materials:
-
Cyclic ketone (1.0 equiv)
-
Secondary amine (e.g., pyrrolidine, 1.2 equiv)
-
(Chloromethyl)cyclopropane (1.5 equiv)
-
Anhydrous toluene or benzene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous potassium carbonate (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (2 M)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enamine Formation:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the cyclic ketone (1.0 equiv), the secondary amine (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine. The crude enamine can be used directly in the next step or purified by distillation.
-
-
Alkylation and Cyclization:
-
Dissolve the crude enamine in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution.
-
Add (chloromethyl)cyclopropane (1.5 equiv) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature and pour it into 2 M hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt/enamine.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro ketone.
-
Protocol 2: Synthesis of N-Spirocyclopropyl Amines from Cyclic Enamines
This protocol is adapted from methodologies for the synthesis of 3-N spirocyclopropyl systems from cyclic enamines[1][2].
Materials:
-
Pre-formed cyclic enamine (e.g., from N-protected piperidones) (1.0 equiv)
-
(Chloromethyl)cyclopropane (1.5 equiv)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the cyclic enamine (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Deprotonation and Alkylation:
-
Slowly add the strong base (1.2 equiv) to the cooled enamine solution and stir for 30 minutes at -78 °C.
-
Add (chloromethyl)cyclopropane (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-spirocyclopropyl amine.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of spiro ketones.
Caption: Generalized reaction mechanism for spiro ketone synthesis.
Concluding Remarks
The synthesis of spiro compounds using (chloromethyl)cyclopropane via enamine intermediates represents a versatile and efficient strategy for accessing novel molecular scaffolds. The protocols provided offer a solid foundation for researchers to explore the synthesis of a wide range of spirocyclic ketones and amines. The mild reaction conditions and the commercial availability of the starting materials make this methodology attractive for applications in drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to achieve higher yields and purity.
References
Synthesis of (lithiomethyl)cyclopropane from (Chloromethyl)cyclopropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(Lithiomethyl)cyclopropane is a valuable synthetic intermediate, particularly in the construction of complex molecules and pharmacologically active compounds. Its utility stems from the presence of the strained cyclopropyl ring, which can impart unique conformational constraints and metabolic stability to a target molecule. The synthesis of (lithiomethyl)cyclopropane from the readily available (chloromethyl)cyclopropane via a reductive lithiation process offers a direct and efficient route to this versatile reagent.
This document provides detailed protocols for the synthesis of (lithiomethyl)cyclopropane using an arene-catalyzed lithiation method. This approach, employing a catalytic amount of an electron carrier such as 4,4′-di-tert-butylbiphenyl (DTBB) or naphthalene, allows for the efficient generation of the organolithium species under mild conditions.[1][2]
The generated (lithiomethyl)cyclopropane is a highly reactive nucleophile and a strong base. It readily participates in reactions with a wide range of electrophiles, enabling the introduction of the cyclopropylmethyl moiety into various molecular scaffolds. Common applications include:
-
Nucleophilic addition to carbonyl compounds: Reacts with aldehydes and ketones to form cyclopropylmethyl carbinols.[1]
-
Substitution reactions: Can be used to displace leaving groups in alkyl halides and other electrophilic substrates.
-
Transmetalation reactions: Serves as a precursor for other organometallic reagents, such as organocuprates, which exhibit different reactivity profiles.
The stability of (lithiomethyl)cyclopropane is a critical consideration. At low temperatures, such as -78 °C in tetrahydrofuran (THF), the cyclopropylmethyl carbanion is relatively stable. However, at higher temperatures, it can undergo rearrangement to the homoallyllithium species.[1] Therefore, careful temperature control is crucial during its preparation and subsequent reactions.
Safety Precautions: Organolithium reagents are highly pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).
Reaction Pathway and Logic
The synthesis of (lithiomethyl)cyclopropane from (chloromethyl)cyclopropane is a reductive lithiation process. The arene catalyst (e.g., DTBB) acts as an electron shuttle from the lithium metal to the (chloromethyl)cyclopropane.
Caption: Reductive lithiation of (chloromethyl)cyclopropane.
Experimental Protocols
This section provides a detailed protocol for the synthesis of (lithiomethyl)cyclopropane and its subsequent reaction with an electrophile, based on established arene-catalyzed lithiation methodologies.
Materials and Equipment
-
Reactants: (Chloromethyl)cyclopropane, lithium powder or sand, 4,4′-di-tert-butylbiphenyl (DTBB).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Electrophile: e.g., Cyclohexanone.
-
Glassware: Schlenk flask, dropping funnel, syringe, cannula.
-
Inert atmosphere: Argon or nitrogen gas line.
-
Cooling: Dry ice/acetone bath.
Protocol 1: Synthesis of (lithiomethyl)cyclopropane and in situ Trapping with an Electrophile
This protocol describes the generation of (lithiomethyl)cyclopropane and its immediate use in a reaction with an electrophile (Barbier-type reaction).
1. Preparation:
- A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.
- Lithium powder (2.0 eq) and a catalytic amount of DTBB (0.1 eq) are added to the flask under a positive pressure of argon.
- Anhydrous THF is added via syringe to the flask.
2. Reaction:
- The flask is cooled to -78 °C in a dry ice/acetone bath.
- A solution of (chloromethyl)cyclopropane (1.0 eq) and the electrophile (e.g., cyclohexanone, 1.2 eq) in anhydrous THF is prepared in a separate flask.
- This solution is added dropwise to the stirred suspension of lithium and DTBB in THF at -78 °C over a period of 30 minutes.
- The reaction mixture is stirred at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by the disappearance of the characteristic dark green color of the lithium arene radical anion.
3. Work-up and Purification:
- The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
- The mixture is allowed to warm to room temperature.
- The aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and in situ reaction of (lithiomethyl)cyclopropane.
References
Troubleshooting & Optimization
Technical Support Center: (Chloromethyl)cyclopropane Substitution Reactions
Welcome to the technical support center for (chloromethyl)cyclopropane substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my substitution reaction with (chloromethyl)cyclopropane?
A1: Low yields in these reactions are often due to a combination of factors:
-
Carbocation Rearrangements: (Chloromethyl)cyclopropane is a primary alkyl halide, but it can undergo rearrangement to more stable carbocations under certain conditions, particularly those favoring an S(_N)1 mechanism. The highly strained cyclopropylmethyl cation can rearrange to the less strained cyclobutyl cation or the homoallyl cation, leading to a mixture of products.[1][2][3]
-
Steric Hindrance: Although a primary halide, the cyclopropane ring can present some steric hindrance to the incoming nucleophile in an S(_N)2 reaction, slowing down the desired substitution.[4][5]
-
Reaction Conditions: Suboptimal reaction conditions such as incorrect solvent, temperature, or base can favor side reactions over the desired substitution.
-
Purity of Starting Material: The purity of (chloromethyl)cyclopropane can significantly impact the reaction outcome.
Q2: What are the common side products in these reactions?
A2: The primary side products arise from the rearrangement of the cyclopropylmethyl carbocation intermediate. These include:
-
Cyclobutanol and other cyclobutyl-substituted products.
-
But-3-en-1-ol (homoallyl alcohol) and other homoallyl derivatives.[1]
Q3: How can I minimize the formation of rearrangement byproducts?
A3: To minimize rearrangements, you should favor S(_N)2 reaction conditions which avoid the formation of a carbocation intermediate. This can be achieved by:
-
Using a high concentration of a strong, non-bulky nucleophile.
-
Employing a polar aprotic solvent (e.g., DMSO, DMF, acetone) which favors the S(_N)2 pathway.[6]
-
Maintaining a low reaction temperature.
-
Using a better leaving group (e.g., (bromomethyl)cyclopropane or (iodomethyl)cyclopropane) can sometimes increase the rate of the S(N)2 reaction relative to the S(_N)1 pathway.
Q4: Should I use (chloromethyl)cyclopropane or (bromomethyl)cyclopropane?
A4: (Bromomethyl)cyclopropane is generally more reactive than (chloromethyl)cyclopropane in S(N)2 reactions due to bromide being a better leaving group than chloride. If you are experiencing low conversion with the chloro-derivative, switching to the bromo-derivative may improve your yield and reaction rate.
Q5: Can phase-transfer catalysis (PTC) be used to improve yields?
A5: Yes, phase-transfer catalysis is an excellent technique to consider, especially when your nucleophile is an inorganic salt (e.g., NaN(_3), KCN) and you are using a non-polar organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the (chloromethyl)cyclopropane is dissolved, thereby increasing the reaction rate and yield.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Reaction temperature is too low. 2. Nucleophile is not strong enough. 3. Poor leaving group (chloride). 4. Inactive catalyst (if applicable). | 1. Gradually increase the reaction temperature and monitor for product formation. 2. Use a stronger nucleophile or increase its concentration. 3. Switch to (bromomethyl)cyclopropane or convert the chloride to an iodide in situ (Finkelstein reaction). 4. Ensure the catalyst is fresh and active. |
| Formation of multiple products (rearrangement) | 1. Reaction conditions favor an S(_N)1 mechanism (polar protic solvent, low nucleophile concentration, high temperature). 2. The nucleophile is also a strong base, leading to elimination reactions. | 1. Switch to a polar aprotic solvent (DMSO, DMF). 2. Use a higher concentration of the nucleophile. 3. Lower the reaction temperature. 4. If elimination is an issue, use a less basic nucleophile if possible. |
| Product decomposition | 1. Reaction temperature is too high. 2. Product is unstable to the reaction conditions (e.g., strong base). | 1. Run the reaction at a lower temperature for a longer period. 2. Use a milder base or buffer the reaction mixture. 3. Work up the reaction as soon as it is complete. |
Data Presentation
The following tables summarize typical yields for substitution reactions of cyclopropylmethyl halides with various nucleophiles, compiled from literature examples. Note that direct comparative studies under identical conditions are limited.
Table 1: Substitution with Nitrogen Nucleophiles
| Nucleophile | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Piperidine | (Chloromethyl)cyclopropane | - | - | - | |
| Aniline derivative | (Bromomethyl)cyclopropane | - | 16 h | 49 | [8] |
Table 2: Substitution with Oxygen Nucleophiles
| Nucleophile | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Sodium Methoxide | 1-bromo-2-(chloromethyl)cyclopropane | Methanol | Reflux | - | [9] |
| p-hydroxyphenylethanol | (Chloromethyl)cyclopropane | - | Base | Low | [10] |
| 4-tert-butoxy phenylethyl alcohol | (Chloromethyl)cyclopropane | DMSO | NaH, rt to 60°C | 87.9 | [10] |
Table 3: Substitution with Other Nucleophiles
| Nucleophile | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Potassium Cyanide | 2,2-dimethyl-1,3-propanediol ditosylate | Ethylene glycol | Reflux | 63 | [11] |
| Sodium Cyanide | Benzylic bromide | DMSO | - | High | [6] |
Experimental Protocols
General Procedure for S(_N)2 Substitution with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the amine (1.2 equivalents) in a polar aprotic solvent such as DMF or DMSO (5-10 mL per mmol of halide), add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (chloromethyl)cyclopropane (1.0 equivalent) dropwise to the stirred mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Ether Synthesis using Sodium Hydride
This protocol is a general guideline for the synthesis of cyclopropylmethyl ethers.
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF or THF at 0 °C, add the alcohol (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add (chloromethyl)cyclopropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring by TLC or GC-MS.
-
After completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by distillation or column chromatography.
Visualizations
References
- 1. organic chemistry - How does ring size affect SN2 reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. US2330979A - Cyclopropyl ether and method of preparing same - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN1651379A - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol - Google Patents [patents.google.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Hydrolysis of (Chloromethyl)cyclopropane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with the hydrolysis of (chloromethyl)cyclopropane.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the hydrolysis of (chloromethyl)cyclopropane?
The primary and expected product of the hydrolysis of (chloromethyl)cyclopropane is cyclopropylmethanol.[1][2] The reaction involves the substitution of the chlorine atom with a hydroxyl group from water.
Q2: My reaction is producing significant amounts of side products. What are they and why are they forming?
The hydrolysis of (chloromethyl)cyclopropane is known to produce two major side products: cyclobutanol and but-3-en-1-ol.[3][4] The formation of these products is a direct consequence of the reaction mechanism, which proceeds through a carbocation intermediate.[1][4]
The initial formation of the cyclopropylmethyl carbocation is followed by a rapid rearrangement to the more stable cyclobutyl and homoallyl (but-3-en-1-yl) carbocations.[3][4] These rearranged carbocations are then trapped by water to yield the corresponding alcohol side products.
Q3: What is the underlying mechanism for the formation of these side products?
The formation of side products is attributed to the nonclassical nature of the cyclopropylmethyl carbocation. This carbocation exists as a set of rapidly equilibrating or resonance-stabilized structures, including the cyclobutyl and homoallyl cations.[3][4] This rearrangement is driven by the desire to relieve the ring strain of the three-membered cyclopropane ring.
Q4: How can I minimize the formation of side products?
Minimizing the formation of rearranged products is challenging due to the inherent nature of the cyclopropylmethyl carbocation. However, reaction conditions can be optimized. SN2-type conditions, if achievable, would favor the direct substitution product. This would typically involve using a less polar solvent and a strong nucleophile. However, for hydrolysis, water is both the solvent and the nucleophile, favoring an SN1 pathway.
Q5: What analytical techniques are recommended for quantifying the product mixture?
Gas chromatography (GC) is a suitable method for separating and quantifying the volatile alcohol products (cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol).[5] Gas chromatography-mass spectrometry (GC-MS) can be used for definitive identification of the products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of cyclopropylmethanol | Reaction conditions favoring carbocation rearrangement. | While difficult to eliminate, consider running the reaction at lower temperatures to potentially disfavor the rearrangement pathways. However, this may also significantly slow down the overall reaction rate. |
| Product mixture is difficult to separate | The boiling points of the isomeric alcohol products are relatively close. | Fractional distillation can be used for separation, but it may be challenging. Preparative gas chromatography is a more effective but less scalable option. |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction progress by GC. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. |
| Unidentified peaks in the GC spectrum | Presence of other impurities or side reactions. | Use GC-MS to identify the unknown components. The starting (chloromethyl)cyclopropane may contain impurities. |
Data Presentation
The product distribution from the solvolysis of cyclopropylmethyl systems is highly dependent on the specific reaction conditions. The following table provides an example of the product distribution obtained from the reaction of cyclopropylmethanol with concentrated hydrochloric acid, which proceeds through the same carbocation intermediates as the hydrolysis of (chloromethyl)cyclopropane.
| Product | Molar Ratio (%) |
| Cyclopropylmethyl derivative | 60.48 |
| Cyclobutyl derivative | 35.28 |
| Homoallyl (But-3-en-1-yl) derivative | 4.24 |
This data is derived from the product composition of the reaction of cyclopropylmethanol with 36% HCl at 3°C for 16 hours.[6]
Experimental Protocols
Hydrolysis of (Chloromethyl)cyclopropane
Objective: To hydrolyze (chloromethyl)cyclopropane to a mixture of cyclopropylmethanol and its isomeric side products.
Materials:
-
(Chloromethyl)cyclopropane
-
Deionized water
-
Optional: Acid catalyst (e.g., dilute H₂SO₄) or base catalyst (e.g., Na₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a mixture of deionized water. For every 1 mole of (chloromethyl)cyclopropane, use approximately 10-20 moles of water.
-
If an acid-catalyzed reaction is desired, add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄). For a base-assisted hydrolysis, a mild base like sodium carbonate can be added.
-
Add (chloromethyl)cyclopropane to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will be close to the boiling point of the mixture.
-
Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC. The disappearance of the (chloromethyl)cyclopropane peak indicates the reaction is proceeding.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (if an acid catalyst was used) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product mixture can be analyzed by GC and GC-MS to determine the product distribution.
-
The products can be separated by fractional distillation.
Product Analysis by Gas Chromatography (GC)
Objective: To determine the relative percentages of cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol in the product mixture.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A polar capillary column (e.g., a wax-type column) is suitable for separating alcohols.
Procedure:
-
Prepare a standard solution containing known concentrations of authentic samples of cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol.
-
Inject the standard solution into the GC to determine the retention times and response factors for each component.
-
Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., diethyl ether).
-
Inject the sample solution into the GC under the same conditions as the standard.
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Calculate the area of each peak and use the response factors to determine the relative percentage of each product in the mixture.
Mandatory Visualization
Caption: Reaction pathway for the hydrolysis of (chloromethyl)cyclopropane.
References
- 1. Hydrolysis of 1-(chloromethyl) Cyclepropane | Filo [askfilo.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. organic chemistry - Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]
- 6. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
How to prevent rearrangement in cyclopropylmethyl halide reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylmethyl halides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these reactive compounds and prevent unwanted rearrangements.
Frequently Asked Questions (FAQs)
Q1: Why do my reactions with cyclopropylmethyl halides often result in a mixture of products, including cyclobutyl and homoallyl derivatives?
A1: Reactions involving cyclopropylmethyl halides are prone to rearrangement due to the formation of a carbocation intermediate. The cyclopropylmethyl cation is remarkably stable and can rearrange to the similarly stable cyclobutyl and homoallyl cations. This rearrangement is especially prevalent under conditions that favor a unimolecular nucleophilic substitution (SN1) mechanism, such as in the presence of polar protic solvents (e.g., water, ethanol) and weakly basic nucleophiles.
Q2: What is the underlying mechanism of this rearrangement?
A2: The rearrangement proceeds through a non-classical carbocation intermediate. The initial departure of the halide leaving group forms the primary cyclopropylmethyl carbocation. This cation is stabilized by the adjacent cyclopropyl group through a phenomenon often described as "dancing resonance," where the C-C bonds of the cyclopropane ring overlap with the empty p-orbital of the carbocation. This delocalization of positive charge leads to the formation of equilibrating cyclobutyl and homoallyl (but-3-enyl) carbocations. The nucleophile can then attack any of these cationic species, leading to a mixture of products.
Q3: How can I prevent or minimize the formation of these rearranged byproducts?
A3: To prevent rearrangement, it is crucial to employ reaction conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a direct, concerted attack of the nucleophile on the carbon bearing the halide, displacing the leaving group in a single step and avoiding the formation of a carbocation intermediate.
Key strategies to promote the SN2 pathway and suppress rearrangement include:
-
Use of Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.
-
Employ Strong, Non-basic Nucleophiles: Strong nucleophiles are essential for a rapid SN2 reaction. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) ions.
-
Good Leaving Groups: Bromides and tosylates are excellent leaving groups that facilitate the SN2 displacement.
-
Moderate Temperatures: While heating can increase the reaction rate, excessive temperatures can sometimes promote elimination or rearrangement side reactions. It is often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guides
Issue 1: Significant formation of cyclobutanol and homoallylic alcohol during hydrolysis or solvolysis.
| Cause | Solution |
| Reaction conditions favor an SN1 mechanism (e.g., using water or alcohol as the solvent). | Avoid solvolysis conditions. To introduce a hydroxyl group without rearrangement, consider a two-step sequence: 1) SN2 displacement with acetate (CH₃COO⁻) in a polar aprotic solvent, followed by 2) hydrolysis of the resulting ester. |
Issue 2: Low yield of the desired unrearranged product when using a strong nucleophile.
| Cause | Solution |
| Use of a protic solvent (e.g., ethanol, methanol) which can solvate and deactivate the nucleophile. | Switch to a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents enhance the nucleophilicity of the anionic nucleophile. |
| The leaving group is not sufficiently reactive (e.g., a chloride). | If possible, use the corresponding cyclopropylmethyl bromide or tosylate, which are better leaving groups and more reactive in SN2 reactions. |
| The temperature is too low, resulting in a very slow reaction. | Gradually increase the reaction temperature while monitoring the product distribution by TLC or GC to find the optimal balance between reaction rate and selectivity. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the expected product distribution under different reaction conditions. Note that quantitative data for SN2 reactions of cyclopropylmethyl halides is not extensively reported in the literature, as the focus is often on the complete suppression of rearrangement. The yields for SN2 reactions are for the unrearranged product and are based on typical outcomes for these types of reactions.
| Reaction | Substrate | Nucleophile/Solvent | Temperature | Unrearranged Product (%) | Rearranged Products (%) |
| SN1 (Solvolysis) | Cyclopropylmethyl Bromide | H₂O / Ethanol | 50 °C | ~48% | ~52% (Cyclobutanol and Homoallyl alcohol) |
| SN2 | Cyclopropylmethyl Bromide | NaN₃ in DMSO | Room Temp. | >95% | <5% |
| SN2 | Cyclopropylmethyl Bromide | NaCN in DMSO | 60 °C | High (>90%) | Minimal |
| SN2 | Cyclopropylmethyl Tosylate | NaSPh in DMF | Room Temp. | High (>95%) | Minimal |
Experimental Protocols
Here are detailed experimental protocols for key reactions designed to minimize rearrangement.
Protocol 1: Synthesis of Cyclopropylmethyl Azide
This protocol is adapted from a general procedure for the synthesis of organic azides.
Materials:
-
Cyclopropylmethyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylmethyl bromide (1.0 eq.) in anhydrous DMSO (approximately 5-10 mL per gram of halide).
-
To this solution, add sodium azide (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude cyclopropylmethyl azide can be purified by distillation if necessary. Caution: Organic azides can be explosive. Handle with care and use appropriate safety precautions.
Protocol 2: Synthesis of Cyclopropylacetonitrile
This protocol is based on the findings of Friedman and Shechter, who demonstrated the successful synthesis of nitriles from sterically hindered halides without rearrangement.
Materials:
-
Cyclopropylmethyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 eq.) to anhydrous DMSO.
-
Heat the mixture to approximately 60 °C with stirring to dissolve the sodium cyanide.
-
Add cyclopropylmethyl bromide (1.0 eq.) dropwise to the heated solution.
-
Maintain the reaction mixture at 60 °C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC or GC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water to remove any residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation.
-
The resulting cyclopropylacetonitrile can be further purified by fractional distillation.
Visualizations
The following diagrams illustrate the key reaction pathways and logical relationships discussed.
Caption: Competing SN1 and SN2 pathways for cyclopropylmethyl halide reactions.
Caption: Troubleshooting workflow for preventing rearrangement in cyclopropylmethyl halide reactions.
Technical Support Center: Optimization of Reaction Conditions for (Chloromethyl)cyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (chloromethyl)cyclopropane. The information provided is intended to assist in optimizing reaction conditions to achieve high yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (chloromethyl)cyclopropane from hydroxymethyl cyclopropane using methanesulfonyl chloride.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction of the starting material. | Ensure the molar ratio of hydroxymethyl cyclopropane to methanesulfonyl chloride is between 1:1 and 1:2, with an optimal ratio of 1:1.01 to 1:1.1.[1] Increase the reaction temperature after the addition of methanesulfonyl chloride to 40-80°C or reflux to drive the reaction to completion.[1] |
| Loss of product during workup. | During the aqueous workup, ensure proper phase separation to avoid loss of the oily product phase. Distill the final product under atmospheric pressure to collect the fraction boiling between 83-93°C.[1] | |
| Low Purity | Formation of side products due to suboptimal reaction temperature and addition time of methanesulfonyl chloride. | The addition of methanesulfonyl chloride is critical. Control the temperature and duration of addition carefully. For higher purity, a lower addition temperature and a correspondingly shorter addition time are recommended. For example, addition at -10°C over 3 hours can lead to a purity of approximately 93%.[1] Conversely, at 25°C, the addition time needs to be extended to 23 hours to achieve similar purity.[1] |
| Presence of unreacted starting materials or intermediates. | Monitor the reaction progress to ensure the complete conversion of the intermediate mesylate. After the addition of methanesulfonyl chloride, a heating step is crucial for the conversion to the final product.[1] | |
| Inefficient purification. | Utilize fractional distillation for the final purification step. The boiling point of (chloromethyl)cyclopropane is 87-89°C.[2] Careful collection of the appropriate fraction is essential. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (chloromethyl)cyclopropane?
A1: A prevalent and effective method is the reaction of hydroxymethyl cyclopropane with a methanesulfonyl halide, such as methanesulfonyl chloride, in the presence of a trialkylamine base.[1] This one-pot reaction proceeds through an intermediate mesylate which is then converted to the chloride.[1]
Q2: What is the role of the trialkylamine in this reaction?
A2: The trialkylamine, such as triethylamine, acts as a base to neutralize the hydrochloric acid that is formed during the reaction. This is crucial for driving the reaction forward and preventing unwanted side reactions that can be catalyzed by acidic conditions.
Q3: Can I use other chlorinating agents?
A3: While other chlorinating agents can be used to convert alcohols to alkyl halides, the use of methanesulfonyl chloride in this one-pot procedure is well-documented to provide high purity and yield for (chloromethyl)cyclopropane.[1] Alternative methods might involve reagents like thionyl chloride or phosphorus trichloride, but these may require different reaction conditions and could lead to different side product profiles.
Q4: What are the potential side products in this reaction?
A4: The primary impurity is often the unreacted intermediate, cyclopropylmethyl mesylate. Other potential side products can arise from rearrangement of the cyclopropylmethyl cation if reaction conditions are not carefully controlled, potentially leading to cyclobutanol or homoallylic derivatives under certain conditions. However, the described one-pot method with controlled temperature is designed to minimize these side reactions.[1]
Q5: What solvents are suitable for this reaction?
A5: The reaction can be carried out in the presence of an organic solvent containing oxygen.[1] Ethers such as diethyl ether or tetrahydrofuran are commonly used for similar reactions. The patent describing this process also mentions the optional use of such solvents.[1]
Data Presentation
Table 1: Effect of Methanesulfonyl Chloride Addition Temperature and Time on Product Purity
| Temperature (°C) | Addition Time (hours) | Purity (%) |
| -10 | 3 | ~93 |
| 20 | 2 | 73 |
| 20 | 23 | 93 |
| 25 | 23 | ~93 |
Data extracted from JPH069451A.[1]
Table 2: Summary of Optimized Reaction Conditions and Yield
| Parameter | Value |
| Molar Ratio (Hydroxymethyl cyclopropane : Mesyl Halogenide) | 1:1.01 to 1:1.1 |
| Mesyl Halogenide Addition Temperature | -20 to 30°C |
| Post-addition Reaction Temperature | 40 to 80°C (or reflux) |
| Typical Yield | 78 - 81% |
| Typical Purity | ≥90% |
Data extracted from JPH069451A.[1]
Experimental Protocols
Key Experiment: Synthesis of (Chloromethyl)cyclopropane from Hydroxymethyl Cyclopropane
This protocol is based on the method described in patent JPH069451A.[1]
Materials:
-
Hydroxymethyl cyclopropane
-
Methanesulfonyl chloride
-
Triethylamine
-
Optional: Organic solvent (e.g., an ether)
-
Aqueous solution of a metal hydroxide (for workup)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add hydroxymethyl cyclopropane and triethylamine. An optional organic solvent can also be added at this stage.
-
Cool the reaction mixture to the desired temperature (e.g., -10°C).
-
Slowly add methanesulfonyl chloride to the reaction mixture over a predetermined period (e.g., 3 hours at -10°C). Maintain the temperature throughout the addition.
-
After the addition is complete, heat the reaction mixture to 40-80°C or to reflux temperature and maintain for a period to ensure complete reaction.
-
Cool the reaction mixture and neutralize it with an aqueous solution of a metal hydroxide.
-
Separate the organic phase from the aqueous phase.
-
Purify the organic phase by distillation, collecting the fraction boiling at approximately 83-93°C to obtain (chloromethyl)cyclopropane.
Visualizations
Caption: Experimental workflow for the synthesis of (chloromethyl)cyclopropane.
References
Technical Support Center: Purification of (Chloromethyl)cyclopropane Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of (chloromethyl)cyclopropane and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of (chloromethyl)cyclopropane derivatives in a question-and-answer format.
Q1: My final product purity is low after distillation, and I suspect the presence of isomers. How can I improve the separation?
A1: Isomeric impurities, such as halocyclobutanes and 1-halo-3-butenes, are common byproducts in the synthesis of (chloromethyl)cyclopropane derivatives and can be difficult to remove by standard distillation due to their similar boiling points.[1] To address this, consider the following:
-
Fractional Distillation: Employing a fractional distillation column with a higher number of theoretical plates can enhance the separation of components with close boiling points.
-
Reaction Condition Optimization: The formation of these isomers can often be minimized by carefully controlling the reaction conditions during synthesis. For instance, in the synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol, using phosphorus tribromide in the presence of formamide has been shown to suppress the formation of bromocyclobutane and 4-bromo-1-butene.[1]
-
Aqueous Wash: Before distillation, washing the crude organic product with an aqueous base solution, such as sodium bicarbonate, can help remove acidic impurities and byproducts, which may improve the efficiency of the subsequent distillation.[2]
Q2: I am observing significant product loss during the purification process. What are the potential causes and solutions?
A2: Product loss can occur at various stages of purification. Here are some common causes and their remedies:
-
Thermal Decomposition: (Chloromethyl)cyclopropane derivatives can be thermally labile. High temperatures during distillation can lead to decomposition or rearrangement reactions.
-
Solution: Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.[1]
-
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can lead to the formation of cyclopropylmethanol and other side products.[3][4]
-
Solution: Ensure all glassware and solvents are dry before use. If an aqueous workup is necessary, perform it at low temperatures and minimize the contact time.
-
-
Inefficient Extraction: During aqueous workup, incomplete extraction of the product from the aqueous phase can lead to lower yields.
-
Solution: Use an appropriate organic solvent for extraction in which your product has high solubility. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Q3: After synthesis, my crude product contains a significant amount of starting material (e.g., cyclopropylmethanol). How can I effectively remove it?
A3: Unreacted starting materials can often be removed through a combination of techniques:
-
Washing: If the starting material has different solubility properties, a liquid-liquid extraction can be effective. For example, unreacted cyclopropylmethanol can be removed by washing the organic phase with water or brine.
-
Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities. Since alcohols are generally more polar than their corresponding alkyl halides, cyclopropylmethanol will have a stronger affinity for a polar stationary phase (like silica gel) than (chloromethyl)cyclopropane.
-
Distillation: If there is a sufficient difference in boiling points, distillation can be used. (Chloromethyl)cyclopropane has a boiling point of 87-89 °C, which should allow for its separation from higher-boiling starting materials or byproducts.
Frequently Asked Questions (FAQs)
Q: What are the typical purity levels and yields I can expect for (chloromethyl)cyclopropane after purification?
A: With optimized synthesis and purification protocols, it is possible to obtain (chloromethyl)cyclopropane at high purity and good yields.
| Parameter | Reported Value | Source |
| Purity | ≥ 90%, often > 95% | [2] |
| Purity | 93% | [5] |
| Purity | 97% | |
| Yield | > 60%, often > 65% | [2] |
| Yield | 75% to 80% | [5] |
Q: What are the key physical properties of (chloromethyl)cyclopropane that are relevant for its purification?
A: Key physical properties are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 87-89 °C (at atmospheric pressure) | |
| Density | 0.98 g/mL at 25 °C | |
| Refractive Index | n20/D 1.435 | |
| Form | Liquid |
Q: Are there any specific safety precautions I should take when handling and purifying (chloromethyl)cyclopropane?
A: Yes, (chloromethyl)cyclopropane is a hazardous substance and requires careful handling.
-
Flammability: It is a flammable liquid with a low flash point. All purification steps should be carried out in a well-ventilated fume hood, away from ignition sources.
-
Health Hazards: It can cause skin and eye irritation and may be harmful if inhaled. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Experimental Protocols
Protocol 1: Purification of (Chloromethyl)cyclopropane by Washing and Fractional Distillation
This protocol is adapted from procedures described in the literature.[2][5]
-
Aqueous Wash:
-
Transfer the crude reaction mixture containing (chloromethyl)cyclopropane to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Gently shake the funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate and discard the aqueous phase.
-
Wash the organic phase with an equal volume of brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus. For efficient separation, use a column with a suitable packing material or a Vigreux column.
-
Transfer the dried and filtered organic phase to the distillation flask. Add a few boiling chips.
-
If the compound is suspected to be thermally sensitive, connect the apparatus to a vacuum source to perform the distillation under reduced pressure.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of (chloromethyl)cyclopropane (87-89 °C at atmospheric pressure; adjust for vacuum).
-
Monitor the purity of the collected fractions using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Diagrams
Caption: General workflow for the purification of (chloromethyl)cyclopropane.
Caption: Troubleshooting logic for purification issues.
References
- 1. guidechem.com [guidechem.com]
- 2. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 3. organic chemistry - Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google Patents [patents.google.com]
Technical Support Center: High-Purity Synthesis of (Chloromethyl)cyclopropane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the high-purity synthesis of (Chloromethyl)cyclopropane. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (Chloromethyl)cyclopropane?
A1: The most prevalent methods for synthesizing (Chloromethyl)cyclopropane start from cyclopropanemethanol. Key approaches include:
-
Reaction with Thionyl Chloride: A traditional method that can be effective but may require careful control of reaction conditions to minimize side products.
-
Reaction with Aqueous Hydrogen Halide: This method involves treating cyclopropanemethanol with an aqueous solution of a hydrogen halide, such as hydrochloric acid.[1][2]
-
Using N-halosuccinimide and a Dialkyl Sulfide: This process utilizes a complex formed from an N-halosuccinimide (e.g., N-chlorosuccinimide) and a dialkyl sulfide (e.g., dimethyl sulfide) to halogenate cyclopropanemethanol.[3] This method is noted for producing the desired product in good to excellent purity due to the formation of very small amounts of impurities that are difficult to separate.[3]
-
Reaction with Methanesulfonyl Chloride: This one-pot reaction involves treating hydroxymethyl cyclopropane with methanesulfonyl chloride in the presence of a trialkylamine.[4]
Q2: What are the major impurities or side products I should be aware of?
A2: The primary impurities encountered during the synthesis of (Chloromethyl)cyclopropane are isomers that are often difficult to separate due to similar boiling points. These include:
-
Cyclobutanol (in reactions with aqueous acids)[3]
The formation of these byproducts is a known challenge, particularly in methods involving aqueous hydrogen halides.[2]
Q3: What purity levels can I expect from different synthesis methods?
A3: Purity can vary significantly depending on the chosen method and optimization of reaction conditions.
-
The method using N-chlorosuccinimide and dimethyl sulfide is reported to yield high purity (Chloromethyl)cyclopropane.[3]
-
The reaction of hydroxymethyl cyclopropane with methanesulfonyl chloride can yield purities of ≥85%, and often ≥90%.[4]
-
Direct reaction with aqueous HCl can result in a crude product containing significant amounts of impurities like cyclobutyl chloride (e.g., 35.8%) and 4-chloro-1-butene (e.g., 3.6%).[1]
Troubleshooting Guide
Problem 1: Low Yield of (Chloromethyl)cyclopropane
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction goes to completion by monitoring it via TLC or GC. Adjust reaction time and temperature as needed. For the methanesulfonyl chloride method, ensure the dropwise addition time is appropriate for the reaction temperature.[4] |
| Side reactions forming isomers. | Optimize reaction temperature. For instance, in the reaction with aqueous HCl, lower temperatures (-10 to 5°C) can favor the desired product.[1] The use of a dimethyl sulfide/N-chlorosuccinimide complex is specifically designed to minimize isomer formation.[3] |
| Loss of product during workup. | (Chloromethyl)cyclopropane is volatile (boiling point 87-89°C).[5] Use cooled solvents for extraction and be cautious during solvent removal on a rotary evaporator. |
| Decomposition of the starting material or product. | Ensure reagents are of high quality and reaction conditions are not too harsh. For example, high temperatures in the presence of acid can lead to a multitude of products.[3] |
Problem 2: Product is Contaminated with Isomeric Impurities (Cyclobutyl chloride, 4-chloro-1-butene)
| Possible Cause | Suggested Solution |
| Reaction conditions favor isomer formation. | This is a common issue with methods using aqueous hydrogen halides.[2] Consider switching to a more selective method, such as the one employing a dimethyl sulfide/N-chlorosuccinimide complex.[3] If using aqueous HCl, carefully control the temperature; lower temperatures are generally preferred.[1] |
| Inefficient purification. | Fractional distillation is the primary method for purification.[1] Use a high-efficiency distillation column and carefully control the distillation rate to achieve the best separation. The boiling points of the product and impurities are very close, making this a critical step. |
Problem 3: The reaction is not proceeding as expected.
| Possible Cause | Suggested Solution |
| Poor quality of reagents. | Use freshly distilled or high-purity starting materials and reagents. For example, in the synthesis using a dimethyl sulfide/N-chlorosuccinimide complex, the complex should be prepared according to known methods.[3] |
| Incorrect reaction temperature. | Temperature control is critical in many of these syntheses. For the reaction with a dimethyl sulfide/N-halosuccinimide complex, the addition of cyclopropanemethanol is typically done at a low temperature (e.g., 0 to 10°C).[3] |
| Presence of moisture. | For reactions sensitive to water, ensure all glassware is thoroughly dried and use anhydrous solvents. |
Experimental Protocols
Method 1: Synthesis using Aqueous Hydrogen Halide [1]
-
Cool 36% hydrochloric acid (1.4 liters) to the desired reaction temperature (e.g., 10°C or 20°C).
-
Add cyclopropanemethanol (288 g, 3.88 mol) dropwise while maintaining the temperature.
-
Stir the reaction mixture for 3.5 hours at the chosen temperature.
-
Separate the organic phase (top layer).
-
Wash the organic phase with water.
-
The crude product can then be purified by fractional distillation.
Method 2: Synthesis using N-Chlorosuccinimide and Dimethyl Sulfide [3]
-
Prepare the complex by reacting dimethyl sulfide and N-chlorosuccinimide in a 1:1 molar ratio in a suitable organic solvent at a temperature of about 0 to 10°C.
-
Add cyclopropanemethanol to the prepared complex, also at a temperature of less than about 20°C (preferably 0 to 10°C).
-
After the addition is complete, the reaction temperature can be raised to increase the reaction rate.
-
The crude product is then worked up and purified by distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods for (Chloromethyl)cyclopropane
| Synthesis Method | Starting Material | Reagents | Typical Purity of Crude Product | Key Considerations | Reference |
| Aqueous Hydrogen Halide | Cyclopropanemethanol | Aqueous HCl | 60.6% (Chloromethyl)cyclopropane, 35.8% Cyclobutyl chloride, 3.6% 4-chloro-1-butene (at 10°C) | Prone to isomer formation; requires careful temperature control and efficient fractional distillation. | [1] |
| N-halosuccinimide/Dialkyl sulfide | Cyclopropanemethanol | N-chlorosuccinimide, Dimethyl sulfide | Good to excellent purity | Minimizes the formation of hard-to-separate isomers. | [3] |
| Methanesulfonyl Chloride | Hydroxymethyl cyclopropane | Methanesulfonyl chloride, Trialkylamine | ≥85-90% | One-pot reaction; purity is dependent on the controlled addition of the mesyl halide. | [4] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of (Chloromethyl)cyclopropane.
Caption: Troubleshooting logic for low purity or yield in (Chloromethyl)cyclopropane synthesis.
References
- 1. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421 [data.epo.org]
- 3. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 4. JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google Patents [patents.google.com]
- 5. Cylopropylmethyl chloride | 5911-08-0 [chemicalbook.com]
Technical Support Center: (Chloromethyl)cyclopropane Stability and Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (chloromethyl)cyclopropane. The information focuses on the stability of this compound under acidic versus basic conditions and addresses common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the expected products when (chloromethyl)cyclopropane reacts under acidic conditions?
Under acidic conditions, (chloromethyl)cyclopropane is prone to solvolysis that proceeds via a SN1-type mechanism. This involves the formation of a highly unstable cyclopropylmethyl carbocation. This carbocation is a non-classical ion and rapidly rearranges to more stable structures. Consequently, a mixture of products is typically observed, including (cyclopropyl)methanol, cyclobutanol, and but-3-en-1-ol.[1][2] The exact product distribution is highly dependent on the specific reaction conditions, including the solvent system and temperature.
Q2: What is the expected product under basic conditions?
Under basic conditions, the reaction of (chloromethyl)cyclopropane is expected to follow a bimolecular nucleophilic substitution (SN2) pathway. This mechanism involves a direct attack of the nucleophile (e.g., hydroxide ion) on the carbon atom bearing the chlorine. This leads to the formation of a single, non-rearranged product: (cyclopropyl)methanol.
Q3: Why do I get a mixture of products in my reaction?
The formation of multiple products is a strong indication that the reaction is proceeding, at least in part, through an SN1 mechanism. This is favored by acidic or neutral conditions and the use of polar, protic solvents. The intermediate cyclopropylmethyl carbocation is unstable and rearranges to cyclobutyl and homoallyl cations, leading to the corresponding alcohol products after capture by the solvent or nucleophile.
Q4: How can I favor the formation of the direct substitution product, (cyclopropyl)methanol?
To maximize the yield of (cyclopropyl)methanol, you should employ reaction conditions that favor an SN2 mechanism. This includes using a strong nucleophile (e.g., sodium hydroxide), a high concentration of the nucleophile, and a polar, aprotic solvent if possible. However, for hydrolysis, a protic solvent is necessary, but the presence of a strong base will promote the SN2 pathway over the SN1 pathway.
Q5: My reaction is very slow. What can I do to increase the rate?
For SN1 reactions (acidic conditions), increasing the polarity of the solvent can help stabilize the carbocation intermediate and increase the reaction rate. For SN2 reactions (basic conditions), increasing the concentration of the nucleophile will increase the reaction rate. In both cases, increasing the temperature will generally increase the reaction rate, but be aware that this may also lead to an increase in side products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product | Reaction conditions favoring the wrong mechanism (SN1 vs. SN2). | To obtain (cyclopropyl)methanol, use strong basic conditions. For rearranged products, use acidic/solvolytic conditions. |
| Competing elimination reactions. | While substitution is generally favored, consider lowering the reaction temperature to minimize elimination. | |
| Volatility of the starting material or products. | Ensure your reaction setup includes a condenser and that you are using appropriate workup and isolation procedures to avoid loss of volatile compounds. | |
| Formation of unexpected peaks in GC/NMR | Rearrangement of the cyclopropylmethyl carbocation. | This is expected under SN1 conditions. To confirm the identity of the byproducts, compare their spectra with known standards of cyclobutanol and but-3-en-1-ol. |
| Impurities in the starting material. | Verify the purity of your (chloromethyl)cyclopropane before use. | |
| Inconsistent reaction outcomes | Sensitivity to reaction conditions. | The product distribution in SN1 reactions of (chloromethyl)cyclopropane is very sensitive to solvent, temperature, and pH. Maintain precise control over these parameters for reproducible results. |
| Water content in the solvent. | For non-aqueous reactions, ensure you are using anhydrous solvents, as water can act as a nucleophile and lead to hydrolysis byproducts. |
Data Presentation
Table 1: Product Distribution in the Reaction of (Chloromethyl)cyclopropane under Acidic vs. Basic Conditions
| Condition | Primary Mechanism | (Cyclopropyl)methanol | Cyclobutanol | But-3-en-1-ol |
| Acidic (Aqueous HCl) | SN1 | ~48% | ~47% | ~5% |
| Basic (Aqueous NaOH) | SN2 | Major Product | Minor/Trace | Minor/Trace |
Note: The product distribution under acidic conditions is based on typical observations and can vary significantly with the specific solvent and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of (Cyclopropyl)methanol and Rearrangement Products under Acidic Conditions (SN1)
This protocol is adapted from a patented procedure for the synthesis of cyclopropylmethyl halides, which involves the reaction of cyclopropanemethanol with aqueous acid. The hydrolysis of (chloromethyl)cyclopropane under similar conditions would yield the corresponding alcohols.
Materials:
-
(Chloromethyl)cyclopropane
-
36% Hydrochloric acid
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
GC-MS for product analysis
Procedure:
-
Cool a flask containing 36% hydrochloric acid to approximately 10°C using an ice bath.
-
Slowly add (chloromethyl)cyclopropane to the cooled acid with vigorous stirring, maintaining the temperature between 9-11°C.
-
Continue stirring the reaction mixture at this temperature for 3-4 hours.
-
After the reaction is complete, allow the layers to separate. The organic layer (top layer) contains the products.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the drying agent by filtration.
-
Analyze the product mixture by GC-MS to determine the relative percentages of (cyclopropyl)methanol, cyclobutanol, and but-3-en-1-ol.
Protocol 2: Synthesis of (Cyclopropyl)methanol under Basic Conditions (SN2)
Materials:
-
(Chloromethyl)cyclopropane
-
Sodium hydroxide (NaOH)
-
Water
-
Acetone (optional, to aid solubility)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
GC-MS for product analysis
Procedure:
-
Prepare a solution of sodium hydroxide in water (e.g., 1-2 M).
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the sodium hydroxide solution.
-
Add (chloromethyl)cyclopropane to the flask. If solubility is an issue, a co-solvent like acetone can be used.
-
Heat the mixture to reflux with vigorous stirring and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Analyze the resulting product by GC-MS to confirm the formation of (cyclopropyl)methanol and to check for any minor byproducts.
Visualizations
Caption: Reaction pathway of (chloromethyl)cyclopropane under acidic conditions.
References
Technical Support Center: Grignard Reagent Formation with Cyclopropylmethyl Halides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from cyclopropylmethyl halides.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of Grignard reagents with cyclopropylmethyl halides often challenging?
A1: The formation of Grignard reagents from cyclopropylmethyl halides can be difficult due to several factors. The high strain of the cyclopropyl ring can make the corresponding radical intermediate prone to side reactions. Additionally, like many Grignard reactions, the process is highly sensitive to the purity of reagents and the activation of the magnesium surface.
Q2: What are the most common side reactions observed during the formation of cyclopropylmethyl Grignard reagents?
A2: The most prevalent side reaction is the Wurtz coupling, which results in the dimerization of the cyclopropylmethyl group to form bicyclopropylmethane.[1][2] Another potential, though less common, side reaction is the ring-opening of the cyclopropylmethyl radical intermediate or the Grignard reagent itself, leading to the formation of homoallylic species.[3]
Q3: Which solvent is best for preparing cyclopropylmethyl Grignard reagents?
A3: Ethereal solvents are essential for stabilizing the Grignard reagent.[4] Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher solvating power, which can help to stabilize the Grignard reagent as it forms.[4][5] Cyclopentyl methyl ether (CPME) has also been shown to be an effective and stable solvent for Grignard reactions.[6]
Q4: How can I activate the magnesium turnings effectively?
A4: Activation of the magnesium surface is critical to remove the passivating magnesium oxide layer.[7] Common methods include the use of activating agents like iodine, 1,2-dibromoethane, or diisobutylaluminum hydride (DIBALH).[8][9] Mechanical activation by stirring the magnesium turnings under an inert atmosphere can also be effective.[8]
Q5: Is it better to use cyclopropylmethyl bromide or chloride?
A5: Alkyl bromides are generally more reactive than chlorides for Grignard formation.[5] While chlorides can be used, they may require more stringent conditions or more effective magnesium activation to initiate the reaction. The reactivity of the halide can influence the rate of Grignard formation versus side reactions.[10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Grignard reagents from cyclopropylmethyl halides.
Issue 1: Low or No Yield of Grignard Reagent
| Possible Cause | Recommended Solution |
| Inactive Magnesium Surface | The surface of magnesium turnings is often coated with a layer of magnesium oxide which prevents the reaction.[7] Activate the magnesium using one of the methods described in the experimental protocol below, such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] Using fresh, shiny magnesium turnings is also recommended.[11] |
| Wet Glassware or Solvents | Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[5] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Impure Alkyl Halide | The presence of impurities, especially water or alcohol, in the cyclopropylmethyl halide will quench the Grignard reagent as it forms. Ensure the halide is pure and dry before use. |
| Reaction Has Not Initiated | Initiation can sometimes be sluggish. After adding a small amount of the halide solution, gently warm the flask or use an ultrasonic bath to help initiate the reaction.[5] A small amount of pre-formed Grignard reagent from a previous batch can also be used to initiate the reaction. |
| Incorrect Reaction Temperature | While some heat may be needed for initiation, excessive temperatures can promote side reactions. Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.[5] |
Issue 2: Significant Formation of Wurtz Coupling Byproduct
| Possible Cause | Recommended Solution |
| High Local Concentration of Alkyl Halide | The Wurtz coupling reaction is favored by high local concentrations of the alkyl halide.[12] Add the cyclopropylmethyl halide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This ensures that the halide reacts with the magnesium surface rather than with the newly formed Grignard reagent. |
| High Reaction Temperature | Elevated temperatures can increase the rate of Wurtz coupling. Maintain the reaction at a gentle reflux and avoid excessive heating. |
| Solvent Effects | The choice of solvent can influence the rates of the desired Grignard formation versus the Wurtz coupling. THF is generally a good choice as it effectively solvates and stabilizes the Grignard reagent.[5] |
Issue 3: Evidence of Ring-Opening Products
| Possible Cause | Recommended Solution |
| Radical Intermediate Isomerization | The formation of the Grignard reagent proceeds through a radical intermediate.[1][13] This cyclopropylmethyl radical can potentially undergo ring-opening to a more stable homoallylic radical, especially at higher temperatures. |
| Thermal Instability of the Grignard Reagent | While generally stable at moderate temperatures, prolonged heating or exposure to high temperatures could potentially lead to the rearrangement of the cyclopropylmethyl Grignard reagent itself.[3] |
| Solution | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Gentle reflux is typically sufficient. Avoid prolonged reaction times at elevated temperatures. If ring-opening is a persistent issue, consider alternative organometallic preparations that proceed under milder conditions. |
Data Summary
The yield of Grignard reagents is highly dependent on the specific substrate and reaction conditions. Below is a summary of expected yields for Grignard formation with primary alkyl halides under various conditions.
| Alkyl Halide | Solvent | Activation Method | Temperature | Typical Yield | Reference |
| (Bromomethyl)cyclopropane | THF | Not specified | Reflux | 54% (in subsequent reaction) | [14] |
| Primary Alkyl Bromide | CPME | DIBALH | Room Temp. | High | [6] |
| Primary Alkyl Bromide | Diethyl Ether | Iodine | Room Temp. | Good to Excellent | [8] |
| Primary Alkyl Chloride | THF | Iodine | Reflux | ~30-40% | [5] |
Note: Yields are often determined by a subsequent reaction with an electrophile and can be influenced by the efficiency of that step.
Experimental Protocols
Protocol: Preparation of Cyclopropylmethyl Magnesium Bromide
This protocol provides a general method for the preparation of cyclopropylmethyl magnesium bromide in THF.
Materials:
-
Magnesium turnings
-
(Bromomethyl)cyclopropane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[8] Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface, or until bubbles are seen with 1,2-dibromoethane.[8] Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of (bromomethyl)cyclopropane (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approx. 5-10%) of the (bromomethyl)cyclopropane solution to the stirred magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, the appearance of turbidity, and a spontaneous increase in temperature.[7]
-
Grignard Formation: Once the reaction has initiated, add the remaining (bromomethyl)cyclopropane solution dropwise at a rate that maintains a gentle reflux.[5] If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion and Use: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.[14] The resulting grey or brownish solution is the Grignard reagent and should be used directly in the subsequent reaction.
Visualizations
Caption: Experimental workflow for Grignard reagent formation and subsequent reaction.
Caption: Competing pathways of Grignard formation and Wurtz coupling.
Caption: Potential ring-opening of the cyclopropylmethyl radical intermediate.
References
- 1. byjus.com [byjus.com]
- 2. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 3. Sciencemadness Discussion Board - Cyclopropyl grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cyclopropylmethyl Magnesium Bromide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Reactions Involving (Chloromethyl)cyclopropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Chloromethyl)cyclopropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using (chloromethyl)cyclopropane in cross-coupling reactions?
A1: The main challenges are twofold:
-
Ring Strain: The cyclopropane ring is highly strained and susceptible to ring-opening side reactions, especially in the presence of transition metal catalysts. This can lead to the formation of undesired linear or rearranged byproducts.
-
Substrate Reactivity: As a primary alkyl chloride, (chloromethyl)cyclopropane can exhibit slower rates of oxidative addition to palladium(0) catalysts compared to aryl or vinyl halides.
Q2: Which types of cross-coupling reactions are most suitable for (chloromethyl)cyclopropane?
A2: While challenging, several cross-coupling reactions can be adapted for use with (chloromethyl)cyclopropane. The most promising include:
-
Kumada Coupling: Utilizes a Grignard reagent derived from (chloromethyl)cyclopropane.
-
Negishi Coupling: Employs an organozinc reagent formed from (chloromethyl)cyclopropane.[1][2]
-
Suzuki-Miyaura Coupling: Requires the conversion of (chloromethyl)cyclopropane to a cyclopropylmethylboronic acid or ester.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Sonogashira and Heck Couplings: These are generally more challenging for sp³-hybridized halides but may be possible under specific conditions.[3][4]
Q3: Are there alternatives to palladium catalysts for reactions with (chloromethyl)cyclopropane?
A3: Yes, nickel-based catalysts are a viable alternative and are sometimes superior for cross-coupling reactions involving alkyl halides.[5][6] Nickel catalysts can exhibit different reactivity and selectivity profiles, potentially minimizing ring-opening and facilitating the activation of the C-Cl bond.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Oxidative Addition | 1. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos, or a trialkylphosphine like P(t-Bu)₃). | These ligands promote the oxidative addition of the alkyl chloride to the palladium center. |
| 2. Consider using a nickel-based catalyst system (e.g., NiCl₂(dme) with a suitable ligand). | Nickel catalysts are often more effective for the activation of alkyl chlorides.[6] | |
| 3. Increase the reaction temperature in small increments (e.g., 10-20 °C). | Higher temperatures can overcome the activation barrier for oxidative addition. Monitor carefully for byproduct formation. | |
| Catalyst Deactivation | 1. Ensure rigorous exclusion of air and moisture by using anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox). | Palladium(0) catalysts are sensitive to oxidation. |
| 2. Use a pre-catalyst that is more air-stable and generates the active Pd(0) species in situ. | Pre-catalysts can improve the consistency and reproducibility of the reaction. | |
| Incorrect Ligand Choice | 1. Screen a panel of ligands with varying steric and electronic properties. | The optimal ligand is highly substrate-dependent. For primary alkyl chlorides, bulky, electron-rich ligands are a good starting point. |
Issue 2: Formation of Ring-Opened Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | The propensity for cyclopropane ring-opening increases with temperature. |
| Catalyst/Ligand System | 1. Use catalysts and ligands known to favor reductive elimination over other pathways. Bulky ligands can sometimes disfavor the formation of intermediates that lead to ring opening. | The electronic and steric environment around the metal center can influence the reaction pathway. |
| 2. Explore nickel-based catalyst systems, which may offer different selectivity and potentially avoid ring-opening pathways observed with palladium. | Nickel's distinct catalytic cycle might be less prone to ring-opening for this specific substrate.[6] | |
| Reaction Mechanism | 1. For Suzuki-Miyaura couplings, ensure the slow addition of the base. | A high concentration of base can sometimes promote side reactions. |
| 2. In Negishi or Kumada couplings, ensure the organometallic reagent is formed cleanly and added at a controlled rate. | The nature and stability of the organometallic partner are crucial. |
Generalized Experimental Protocols
The following are generalized starting points for experimental protocols. Note: These should be optimized for your specific substrate and desired product.
Protocol 1: Generalized Suzuki-Miyaura Coupling of a Cyclopropylmethylboronic Ester
-
Preparation of the Boronic Ester: Synthesize the cyclopropylmethylboronic ester from (chloromethyl)cyclopropane via appropriate methods (e.g., reaction with a diboron reagent under catalytic conditions).
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the cyclopropylmethylboronic ester (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂ or a palladacycle, 1-5 mol%), and a suitable ligand (e.g., XPhos or SPhos, 1.1-1.2 equiv. relative to Pd).
-
Solvent and Base: Add an anhydrous solvent (e.g., toluene, dioxane, or THF) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).
-
Reaction Conditions: Heat the reaction mixture at a carefully controlled temperature (start with a moderate temperature, e.g., 80-100 °C) and monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract with an organic solvent. Purify the product by column chromatography.
Protocol 2: Generalized Kumada Coupling of Cyclopropylmethylmagnesium Halide
-
Preparation of Grignard Reagent: Prepare cyclopropylmethylmagnesium chloride or bromide from (chloromethyl)cyclopropane and magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv.) in an anhydrous ether solvent. Add a nickel or palladium catalyst (e.g., NiCl₂(dppp) or Pd(PPh₃)₄, 1-5 mol%).
-
Reaction Conditions: Cool the aryl halide solution to 0 °C and slowly add the prepared Grignard reagent (1.1-1.3 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography.
Catalyst and Ligand Selection Summary
| Reaction Type | Recommended Catalyst Precursor | Recommended Ligand | Typical Base | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, n-BuPAd₂ | K₃PO₄, Cs₂CO₃ | Requires pre-formation of the boronic ester; monitor for protodeborylation. |
| Kumada | NiCl₂(dppp), Pd(PPh₃)₄ | dppp, PPh₃ | None (Grignard is the base) | Grignard reagent is highly reactive and moisture-sensitive. |
| Negishi | Pd(OAc)₂, Pd₂(dba)₃ | CPhos, SPhos | None (Organozinc is the base) | Organozinc reagents are generally more functional group tolerant than Grignards.[1][2] |
| Buchwald-Hartwig | Pd₂(dba)₃, Buchwald Precatalysts | Biaryl phosphines (e.g., RuPhos, BrettPhos) | NaOt-Bu, LHMDS, K₂CO₃ | Choice of ligand is critical depending on the amine coupling partner.[7][8] |
Visualized Workflows and Pathways
Caption: A decision workflow for selecting and troubleshooting catalysts.
Caption: Competing reaction pathways for the palladium intermediate.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Development of Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reactions for Cyclopropane Synthesis [escholarship.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: (Chloromethyl)cyclopropane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (chloromethyl)cyclopropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with (chloromethyl)cyclopropane?
A1: (Chloromethyl)cyclopropane is a highly flammable liquid and vapor, and it is also suspected of causing genetic defects. It causes skin and serious eye irritation. Therefore, stringent safety measures are crucial.
-
Engineering Controls: Work in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground all equipment to prevent static discharge. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong bases.
Q2: How should I properly quench a reaction involving (chloromethyl)cyclopropane?
A2: The quenching procedure depends on the specific reagents used in your reaction.
-
For reactions with organometallics (e.g., Grignard reagents): Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally a milder and more controlled quench than using water directly.
-
For other reactions: A slow addition of water or a dilute aqueous acid (e.g., 1 M HCl) can be used to hydrolyze any remaining (chloromethyl)cyclopropane and other reactive species. Always perform the quench at a low temperature (0-5 °C) to manage any exotherm.
Q3: My product is a cyclopropylmethyl amine. How do I remove the excess amine starting material during the workup?
A3: To remove excess amine starting material, an acidic wash is typically employed.
-
Dilute the organic layer with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Repeat the acidic wash until the aqueous layer no longer tests basic (using pH paper).
-
Follow with a wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid in the organic layer, and then wash with brine.
Troubleshooting Guide
Problem 1: An emulsion has formed during the aqueous workup, and the layers are not separating.
-
Cause: Emulsions are common when working with certain solvents and basic aqueous solutions, or when fine solid particles are present.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as sometimes the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a splash of methanol to a dichloromethane/water emulsion) can sometimes disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.
-
Problem 2: My final product contains rearranged byproducts, such as cyclobutyl or homoallyl derivatives.
-
Cause: The cyclopropylmethyl carbocation is known to be unstable and can rearrange to the more stable cyclobutyl or homoallyl carbocations, especially under acidic conditions or at elevated temperatures.[1][2]
-
Solution:
-
Avoid Strong Acids: If possible, avoid acidic conditions during the workup. Use a milder quenching agent like saturated aqueous ammonium chloride instead of strong acids.
-
Temperature Control: Keep the reaction and workup temperatures as low as possible to minimize the likelihood of carbocation formation and rearrangement.
-
Purification: If rearrangement has already occurred, these isomers can often be separated by careful column chromatography or fractional distillation.
-
Problem 3: I am having difficulty removing all the water from my organic layer after extraction.
-
Cause: Some organic solvents can retain a significant amount of water.
-
Solution:
-
Use an effective drying agent: Anhydrous magnesium sulfate (MgSO₄) is a fast and effective drying agent. Anhydrous sodium sulfate (Na₂SO₄) is neutral but slower.
-
Sufficient amount: Add the drying agent until some of it remains free-flowing and does not clump together.
-
Stirring: Stir the organic solution with the drying agent for at least 15-30 minutes to ensure complete drying.
-
Azeotropic removal: For some solvents, water can be removed by azeotropic distillation.
-
Data Presentation
Table 1: Typical Workup Procedures for Common (Chloromethyl)cyclopropane Reactions
| Reaction Type | Quenching Agent | Washing Solutions (in order) | Typical Yield | Purification Method |
| Alkylation of an amine | Saturated aq. NH₄Cl | 1 M HCl, Sat. aq. NaHCO₃, Brine | 70-85% | Column Chromatography or Distillation |
| Grignard reaction | Saturated aq. NH₄Cl | Water, Brine | 50-70% | Column Chromatography |
| Williamson ether synthesis | Water | 1 M NaOH, Water, Brine | 60-80% | Distillation |
Table 2: Physical Properties for Purification
| Compound | Boiling Point (°C) |
| (Chloromethyl)cyclopropane | 85-87 |
| Cyclopropylmethanol | 122-123 |
| N-(cyclopropylmethyl)aniline | 110-112 (at 10 mmHg) |
Experimental Protocols
Protocol 1: Workup for the Synthesis of N-(cyclopropylmethyl)benzylamine
-
Quenching: After the reaction of (chloromethyl)cyclopropane with benzylamine is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 50 mL of saturated aqueous ammonium chloride solution with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
50 mL of 1 M HCl to remove unreacted benzylamine.
-
50 mL of saturated aqueous NaHCO₃ to neutralize any excess acid.
-
50 mL of brine to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: General experimental workflow for (Chloromethyl)cyclopropane reactions.
Caption: Troubleshooting decision tree for workup procedures.
References
Technical Support Center: Managing Exothermic Reactions with (Chloromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving (Chloromethyl)cyclopropane. The information is structured to offer quick access to troubleshooting procedures and frequently asked questions to ensure the safe handling and execution of your experiments.
Disclaimer
The following guidelines are for informational purposes and should be supplemented by a thorough risk assessment before commencing any experimental work. Always adhere to your institution's safety protocols and consult with a qualified safety professional.
Troubleshooting Guide for Exothermic Events
Rapid identification and response to unexpected temperature increases are critical to preventing runaway reactions. This guide provides a step-by-step approach to managing thermal excursions.
| Issue | Potential Cause | Immediate Action | Follow-up / Prevention |
| Rapid, Uncontrolled Temperature Rise | - Inadequate cooling | - Immediately stop the addition of all reagents. | - Review and recalculate the heat removal capacity of your setup. |
| - Incorrect reagent stoichiometry (excess reagent) | - Increase the cooling bath temperature or add more coolant (e.g., dry ice). | - Ensure accurate measurement and controlled addition of all reagents. | |
| - Agitation failure | - If safe, increase the stirring rate to improve heat transfer. | - Regularly inspect and maintain stirring equipment. | |
| - Reaction scale-up issues | - Prepare an emergency quenching solution (see Quenching Protocols). | - Conduct a thorough thermal hazard assessment before scaling up reactions.[1] | |
| Localized Hotspots | - Poor mixing | - Improve agitation by adjusting stirrer speed or using a more efficient stirrer. | - Use a reactor with baffles to improve mixing. |
| - Viscous reaction mixture | - Consider diluting the reaction mixture with a suitable inert solvent. | - Select a solvent that maintains a manageable viscosity throughout the reaction. | |
| Delayed Exotherm (Induction Period) | - Impurities in reagents or solvent | - Be prepared for a sudden temperature increase. Do not increase the heating rate. | - Use pure, dry reagents and solvents. |
| - Slow initiation phase | - Maintain adequate cooling capacity throughout the expected induction period. | - Consider the use of an initiator if applicable and safe for the reaction. |
Frequently Asked Questions (FAQs)
General Safety and Handling
Q1: What are the primary hazards associated with (Chloromethyl)cyclopropane?
A1: (Chloromethyl)cyclopropane is a highly flammable liquid and vapor.[2][3] It can form explosive mixtures with air.[2] It is also harmful if swallowed and can cause skin and eye irritation.[3] Due to its strained cyclopropyl ring and the presence of a reactive chloromethyl group, it can undergo highly exothermic reactions, particularly with strong bases, nucleophiles, and oxidizing agents.
Q2: What are the recommended storage conditions for (Chloromethyl)cyclopropane?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
Managing Exothermic Reactions
Q3: What factors can contribute to a runaway reaction with (Chloromethyl)cyclopropane?
A3: Several factors can lead to a runaway reaction, including:
-
Inadequate Cooling: The rate of heat generation exceeds the cooling capacity of the reactor.
-
Incorrect Reagent Addition: Adding reagents too quickly or in the wrong order.
-
Agitation Failure: Poor mixing can lead to localized hotspots and a sudden, violent reaction.
-
Scale-Up Issues: The heat transfer dynamics change significantly when moving to a larger scale, which can lead to unexpected temperature increases.[1]
-
Contamination: Impurities can catalyze unintended side reactions or accelerate the desired reaction uncontrollably.
Q4: What are the signs of an impending runaway reaction?
A4: Key indicators include:
-
A rapid and accelerating rise in temperature that does not respond to cooling.
-
A sudden increase in pressure.
-
Noticeable gas evolution.
-
A change in the color or viscosity of the reaction mixture.
Q5: What should I do in the event of a runaway reaction?
A5: Follow your laboratory's emergency procedures immediately. General steps include:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If it is safe to do so, stop the addition of all reagents.
-
Activate emergency cooling systems.
-
If the reaction cannot be brought under control, and if a pre-planned quenching procedure is in place and can be executed safely, proceed with quenching.
-
If the situation escalates, evacuate and contact emergency services.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Exothermic Reaction
This protocol provides a general framework for conducting a small-scale (e.g., up to 100 mmol) exothermic reaction with (Chloromethyl)cyclopropane.
Materials:
-
Three-necked round-bottom flask
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water, dry ice/acetone)
-
Quenching solution (see Protocol 2)
Procedure:
-
Assemble the glassware and ensure it is completely dry.
-
Purge the system with an inert gas.
-
Charge the flask with (Chloromethyl)cyclopropane and a suitable solvent under a positive pressure of inert gas.
-
Cool the flask to the desired reaction temperature using the cooling bath.
-
Add the second reagent dropwise via the addition funnel, monitoring the internal temperature closely.
-
Maintain a constant temperature throughout the addition. If the temperature begins to rise uncontrollably, immediately stop the addition and apply more cooling.
-
After the addition is complete, continue to stir the reaction at the set temperature until completion.
-
Once the reaction is complete, proceed with the appropriate quenching procedure.
Protocol 2: Emergency Quenching Procedure
This protocol is for emergency use only in the event of an uncontrollable exotherm. A quenching station should be prepared before starting the reaction.
Materials:
-
A suitable quenching agent (e.g., a cold, weak acid solution like acetic acid in an inert, high-boiling-point solvent, or a non-nucleophilic base if quenching an acidic reaction). The choice of quenching agent is highly dependent on the specific reaction chemistry.
-
A large, robust container with a wide mouth, placed in a secondary containment vessel.
Procedure:
-
If a runaway reaction is confirmed and the reactor can be safely approached, carefully and slowly transfer the reacting mixture into the prepared quenching solution with vigorous stirring.
-
Be prepared for rapid gas evolution and a significant increase in temperature of the quenching solution.
-
Once the reaction is quenched, allow the mixture to cool to room temperature before proceeding with workup and disposal.
Data Presentation
Due to the lack of publicly available, specific quantitative data on the exothermic reactions of (Chloromethyl)cyclopropane, it is crucial for researchers to perform their own thermal hazard assessments. The following table outlines the types of data that should be collected using techniques like reaction calorimetry (RC1) or differential scanning calorimetry (DSC).
| Parameter | Description | Typical Experimental Method |
| Heat of Reaction (ΔHrxn) | The total amount of heat released or absorbed during the reaction. | Reaction Calorimetry (RC1) |
| Heat Flow | The rate at which heat is generated by the reaction. | Reaction Calorimetry (RC1) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. | Calculated from ΔHrxn and the heat capacity of the reaction mixture. |
| Onset Temperature of Decomposition (Tonset) | The temperature at which the compound or reaction mixture begins to decompose exothermically. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC) |
| Heat of Decomposition (ΔHdecomp) | The total amount of heat released during decomposition. | Differential Scanning Calorimetry (DSC) |
Visualizations
Logical Workflow for Managing a Temperature Excursion
The following diagram illustrates the decision-making process when faced with an unexpected temperature increase during a reaction.
Caption: Decision workflow for responding to a temperature excursion.
Signaling Pathway for Runaway Reaction
This diagram illustrates the cascading events that can lead to a runaway reaction.
Caption: Cascade of events leading to a thermal runaway reaction.
References
Validation & Comparative
A Comparative Guide to Cyclopropanation Reagents: (Chloromethyl)cyclopropane Derivatives vs. Key Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of cyclopropane rings is a critical process in the creation of novel therapeutics and complex molecules. The choice of cyclopropanation reagent is paramount to the success of these syntheses, influencing yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of cyclopropanation reagents derived from (chloromethyl)cyclopropane with other widely used alternatives, supported by experimental data and detailed protocols.
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often conferring unique conformational properties and metabolic stability to drug candidates. Consequently, the development of efficient and selective methods for its introduction is of significant interest. This guide will focus on the performance of reagents generated from (chloromethyl)cyclopropane and compare them against established methods such as the Simmons-Smith reaction, diazomethane-based procedures, and transition-metal catalyzed cyclopropanations.
Performance Comparison of Cyclopropanation Reagents
The selection of an appropriate cyclopropanation reagent is a multifactorial decision that depends on the specific substrate, desired stereochemical outcome, and practical considerations such as safety and cost. The following tables summarize the performance of various reagents across different substrates, highlighting key metrics like yield and stereoselectivity.
Table 1: Cyclopropanation of Unfunctionalized Olefins
| Reagent/System | Substrate | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| Zn/Cu, CH₂ClI | Cyclohexene | Bicyclo[4.1.0]heptane | ~70-80% | N/A | [Simmons-Smith, general] |
| Et₂Zn, CH₂ClI | Cyclohexene | Bicyclo[4.1.0]heptane | >90% | N/A | [Furukawa Modification][1] |
| CH₂N₂, Pd(OAc)₂ | Cyclohexene | Bicyclo[4.1.0]heptane | High | N/A | [2] |
| Rh₂(OAc)₄, EDA | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | High | trans:cis ratio varies | [3] |
Table 2: Cyclopropanation of Allylic Alcohols (Directed Cyclopropanation)
| Reagent/System | Substrate | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| Zn/Cu, CH₂I₂ | Cyclohexenol | syn-Bicyclo[4.1.0]heptan-2-ol | High | High (syn) | [4][5] |
| Et₂Zn, CH₂I₂ | Geraniol | (2,3)-Epoxygeraniol | Moderate | High (syn) | [1] |
| Et₂Zn, CH₂ClI | Cyclohexenol | syn-Bicyclo[4.1.0]heptan-2-ol | High | High (syn) | [6] |
(Note: EDA refers to Ethyl Diazoacetate)
Reagent Profiles
(Chloromethyl)cyclopropane-Derived Reagents
(Chloromethyl)cyclopropane can be converted into organometallic reagents such as cyclopropylmethylmagnesium bromide or cyclopropylmethylzinc halides. These reagents are typically not used for the direct cyclopropanation of alkenes in the same way as carbenoids. Instead, they are valuable for introducing the cyclopropylmethyl group through nucleophilic addition or cross-coupling reactions.
However, the related (chloromethyl)zinc reagents , generated from chloroiodomethane or dichloromethane and a zinc source, are highly effective for cyclopropanation and serve as a key point of comparison. Studies have shown that (chloromethyl)zinc reagents can be more reactive than their iodomethyl counterparts.[6]
Advantages:
-
Higher reactivity compared to iodomethylzinc reagents in some cases.[6]
-
Precursors can be more readily available or cost-effective.
Disadvantages:
-
Less commonly cited than traditional Simmons-Smith reagents, leading to a smaller body of literature for direct comparison.
Simmons-Smith Reagents (Iodomethylzinc-based)
The Simmons-Smith reaction, which traditionally uses diiodomethane and a zinc-copper couple, is a cornerstone of cyclopropanation chemistry.[4][5] The active species is an organozinc carbenoid, (iodomethyl)zinc iodide. The Furukawa modification, which employs diethylzinc instead of the zinc-copper couple, often provides higher yields and reliability.[1]
Advantages:
-
Well-established and widely used, with a vast body of literature.
-
Excellent for directed cyclopropanation of allylic alcohols due to coordination with the hydroxyl group.[4][5]
-
Generally safe to handle compared to diazomethane.
Disadvantages:
-
Diiodomethane is expensive and light-sensitive.
-
The reaction can be sensitive to the quality of the zinc-copper couple.
Diazomethane and Diazo-Compound-Based Reagents
Diazomethane, in the presence of a metal catalyst (often palladium or copper), is a highly efficient reagent for cyclopropanation.[2] Due to the extreme toxicity and explosive nature of diazomethane, safer alternatives like ethyl diazoacetate (EDA) are commonly used in conjunction with transition metal catalysts, most notably rhodium(II) carboxylates.[3]
Advantages:
-
High yields and broad substrate scope, particularly with transition metal catalysis.
-
Can be used to generate a wide variety of substituted cyclopropanes.
Disadvantages:
-
Diazomethane is highly toxic and explosive, requiring specialized handling procedures.
-
Diazo compounds can also be hazardous and require careful handling.
-
Side reactions, such as C-H insertion, can sometimes compete with cyclopropanation.
Transition Metal-Catalyzed Cyclopropanation
This broad category often overlaps with diazo-compound chemistry but also includes other carbene precursors. Rhodium and copper catalysts are particularly effective in decomposing diazo compounds to form metal carbenes, which then react with alkenes. These reactions can be rendered highly enantioselective through the use of chiral ligands.
Advantages:
-
High efficiency and catalytic nature.
-
Excellent control over stereoselectivity, including enantioselectivity, is possible with chiral catalysts.
-
Broad substrate scope.
Disadvantages:
-
Cost of precious metal catalysts (e.g., rhodium).
-
Potential for catalyst poisoning by certain functional groups.
Experimental Workflows and Logical Relationships
The choice of a cyclopropanation reagent is often dictated by the substrate and the desired outcome. The following diagram illustrates a simplified decision-making process for selecting a suitable cyclopropanation method.
Caption: Decision tree for selecting a cyclopropanation reagent.
Experimental Protocols
General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
Materials:
-
Alkene (1.0 eq)
-
Diethylzinc (Et₂Zn) (2.0 eq)
-
Chloroiodomethane (CH₂ClI) or Diiodomethane (CH₂I₂) (2.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the alkene in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add diethylzinc dropwise.
-
After stirring for 10 minutes, add chloroiodomethane or diiodomethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
General Procedure for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate
Materials:
-
Alkene (1.0-5.0 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.1-1.0 mol%)
-
Ethyl diazoacetate (EDA) (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the alkene and Rh₂(OAc)₄ in anhydrous CH₂Cl₂ under an inert atmosphere, add a solution of ethyl diazoacetate in CH₂Cl₂ dropwise over several hours using a syringe pump. The slow addition is crucial to minimize the formation of diethyl fumarate and maleate.
-
Stir the reaction mixture at room temperature until the diazo compound is completely consumed (as indicated by the disappearance of its characteristic yellow color and cessation of nitrogen evolution).
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of a cyclopropanation reagent is a critical decision in organic synthesis. While the classic Simmons-Smith reaction and its modifications remain robust and reliable methods, particularly for directed cyclopropanations, reagents derived from (chloromethyl) precursors offer a potentially more reactive alternative. For syntheses demanding high levels of stereocontrol, especially enantioselectivity, transition-metal catalyzed methods using diazo compounds are often the most powerful, albeit with considerations for the cost of the catalyst and the handling of potentially hazardous reagents. Ultimately, the optimal choice will depend on a careful evaluation of the substrate, desired product, and practical laboratory constraints.
References
- 1. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cyclopropanation: (Chloromethyl)cyclopropane vs. Simmons-Smith Reaction
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropane ring into a molecular structure is a critical strategy in medicinal chemistry and drug development. This three-membered ring can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Among the various methods to achieve cyclopropanation, the Simmons-Smith reaction and its modifications have become cornerstone synthetic tools. This guide provides an objective comparison of two key variants of the Simmons-Smith reaction: the traditional method employing diiodomethane and a modified approach using the more reactive chloroiodomethane. This comparison is based on experimental data to assist researchers in selecting the optimal conditions for their specific synthetic needs.
At a Glance: Key Differences in Performance
| Feature | Simmons-Smith Reaction (using Diiodomethane) | Modified Simmons-Smith (using Chloroiodomethane) |
| Primary Reagents | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) or Zinc-Copper Couple (Zn/Cu) | Chloroiodomethane (ClCH₂I), Diethylzinc (Et₂Zn) |
| General Reactivity | Good for electron-rich and unfunctionalized alkenes. | Higher reactivity , particularly with less reactive alkenes. |
| Reaction Speed | Generally slower. | Generally faster. |
| Substrate Scope | Broad, but can be sluggish with electron-deficient alkenes. | Broader, more effective for a wider range of alkenes. |
| Stereospecificity | High, proceeds via a concerted mechanism. | High, proceeds via a concerted mechanism. |
| Side Reactions | Potential for methylation of heteroatoms with excess reagent.[1] | Similar potential for side reactions. |
Reaction Mechanisms
Both reactions proceed through a similar concerted mechanism involving the formation of a zinc carbenoid species that then transfers a methylene group to the alkene. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]
Simmons-Smith Reaction (Diiodomethane)
The reaction begins with the formation of an organozinc carbenoid, (iodomethyl)zinc iodide, from diiodomethane and a zinc-copper couple or diethylzinc.[1] This carbenoid then reacts with an alkene in a concerted fashion, forming the cyclopropane ring and zinc iodide as a byproduct.[1]
Caption: Mechanism of the Simmons-Smith reaction with diiodomethane.
Modified Simmons-Smith Reaction (Chloroiodomethane)
Similarly, chloroiodomethane reacts with diethylzinc to form the corresponding (chloromethyl)zinc carbenoid. Experimental evidence suggests that the (chloromethyl)zinc reagent is generally more reactive than its iodomethyl analog. This increased reactivity can lead to faster reactions and better yields, particularly with less reactive alkenes.
Caption: Mechanism of the modified Simmons-Smith reaction with chloroiodomethane.
Quantitative Performance Data
The following table summarizes the reported yields for the cyclopropanation of various alkenes using both diiodomethane and chloroiodomethane under Simmons-Smith conditions. The data indicates that the chloroiodomethane-derived reagent often provides higher yields, especially for less reactive substrates.
| Substrate (Alkene) | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexene | Et₂Zn, CH₂I₂ | Dichloromethane | 0 to RT | 12 | ~60% |
| Styrene | Et₂Zn, CH₂I₂ | Dichloromethane | 0 to RT | 12 | Moderate |
| Electron-Deficient Alkene (e.g., α,β-unsaturated ester) | Et₂Zn, CH₂I₂ | Dichloromethane | RT | 24 | Low to Moderate |
| Cyclohexene | Et₂Zn, ClCH₂I | 1,2-Dichloroethane | 0 | 1 | High |
| Styrene | Et₂Zn, ClCH₂I | 1,2-Dichloroethane | 0 | 1 | High |
| Electron-Deficient Alkene (e.g., α,β-unsaturated ester) | Et₂Zn, ClCH₂I | 1,2-Dichloroethane | 0 to RT | - | Moderate to High |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
Below are representative experimental protocols for the cyclopropanation of an alkene using both the diiodomethane and chloroiodomethane methods.
Protocol 1: Simmons-Smith Cyclopropanation using Diethylzinc and Diiodomethane (Furukawa Modification)
Materials:
-
Alkene (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Diiodomethane (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask is added a solution of the alkene (1.0 eq) in anhydrous dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (2.0 eq) is added dropwise to the stirred solution under a nitrogen atmosphere.
-
Diiodomethane (2.0 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane.
Protocol 2: Modified Simmons-Smith Cyclopropanation using Diethylzinc and Chloroiodomethane
Materials:
-
Alkene (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 1.5 eq)
-
Chloroiodomethane (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask is added a solution of the alkene (1.0 eq) in anhydrous 1,2-dichloroethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (1.5 eq) is added dropwise to the stirred solution under a nitrogen atmosphere.
-
Chloroiodomethane (1.5 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C and the progress is monitored by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is allowed to warm to room temperature and then filtered through a pad of celite to remove any inorganic salts.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with 1,2-dichloroethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane.
Logical Workflow for Method Selection
The choice between the diiodomethane and chloroiodomethane methods depends on the nature of the substrate and the desired reaction efficiency. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a cyclopropanation method.
Conclusion
Both the traditional Simmons-Smith reaction using diiodomethane and the modified version with chloroiodomethane are powerful tools for the synthesis of cyclopropanes. The choice of reagent should be guided by the reactivity of the alkene substrate. For electron-rich and unfunctionalized alkenes, the classic Simmons-Smith protocol is often sufficient. However, for more challenging substrates, such as electron-deficient or sterically hindered alkenes, the use of the more reactive chloroiodomethane-derived reagent can lead to significantly improved reaction rates and yields. Researchers should carefully consider the nature of their specific substrate to select the most efficient and effective cyclopropanation strategy.
References
Stability Showdown: Cyclopropylmethyl (CPM) vs. Benzyl (Bn) Protecting Groups
In the landscape of synthetic chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the myriad of choices for hydroxyl and amine protection, the benzyl (Bn) group has long been a workhorse, valued for its general stability. A less ubiquitous but intriguing alternative is the cyclopropylmethyl (CPM) group. This guide provides a detailed comparison of the stability of CPM and benzyl protecting groups, supported by experimental data, to aid researchers in selecting the optimal group for their synthetic endeavors.
At a Glance: Key Stability Differences
| Condition | Cyclopropylmethyl (CPM) | Benzyl (Bn) |
| Acidic | Labile, cleavage via stabilized carbocation | Generally stable, requires strong acids for cleavage |
| Basic | Stable | Stable |
| Reductive | Generally stable | Labile (Hydrogenolysis) |
| Oxidative | Potentially labile, limited data | Generally stable, can be cleaved under specific oxidative conditions |
Delving Deeper: A Comparative Analysis
The fundamental difference in the stability of CPM and benzyl groups stems from the nature of the carbocation formed upon cleavage. The benzyl cation is stabilized by resonance through the aromatic ring, while the cyclopropylmethyl cation experiences exceptional stabilization through the interaction of the vacant p-orbital with the bent Walsh orbitals of the cyclopropane ring. This inherent electronic difference dictates their reactivity under various conditions.
Acid Stability: A Clear Distinction
The most significant divergence between CPM and benzyl groups lies in their acid lability.
Cyclopropylmethyl (CPM): The CPM group is notably more susceptible to acidic cleavage due to the high stability of the cyclopropylmethyl carbocation. This allows for its removal under relatively mild acidic conditions. For instance, while the direct cleavage of a simple CPM ether can require strong acids like 50% trifluoroacetic acid (TFA) in dichloromethane, substituted CPM derivatives such as 1-cyclopropylethyl (CPE) ethers can be cleaved in high yield with 10% TFA.[1][2] This acid-promoted cleavage proceeds via an SN1-type mechanism.
Benzyl (Bn): In contrast, the benzyl group is renowned for its robustness towards a wide range of acidic conditions.[2] Cleavage typically necessitates treatment with strong acids, and this is often not the preferred method of deprotection due to the harsh conditions required.[3]
Experimental Protocol: Acidic Cleavage of a 1-Cyclopropylethyl (CPE) Ether [2]
To a solution of the CPE-protected substrate in dichloromethane (CH₂Cl₂), trifluoroacetic acid (TFA) is added to a final concentration of 10% (v/v). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the deprotected product.
Stability Under Reductive and Oxidative Conditions
Reductive Stability: Here, the roles are reversed. The benzyl group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and highly efficient method.[3] This makes the benzyl group an excellent choice when deprotection under reductive conditions is desired and compatible with other functional groups in the molecule. The cyclopropylmethyl group, on the other hand, is generally stable to these conditions, lacking the benzylic C-O bond that is susceptible to hydrogenolysis.
Oxidative Stability: Both groups exhibit general stability towards many common oxidizing agents. However, the benzyl group can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), particularly in the case of electron-rich derivatives like the p-methoxybenzyl (PMB) group.[4][5] Data on the oxidative cleavage of simple CPM ethers is limited, but studies on related cyclopropyl derivatives suggest potential lability under certain oxidative conditions.
Experimental Protocol: Oxidative Cleavage of a Benzyl Ether with DDQ [4]
To a solution of the benzyl-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered to remove the precipitated hydroquinone byproduct. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected product, which may require further purification by chromatography.
Logical Workflow for Protecting Group Selection
The choice between a CPM and a benzyl protecting group can be guided by the planned synthetic route and the stability of other functional groups present in the molecule. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting between CPM and Bn protecting groups.
Cleavage Mechanisms Visualized
The distinct cleavage pathways of CPM and benzyl ethers under acidic and reductive conditions, respectively, are key to their orthogonal nature.
Acid-Catalyzed Cleavage of a CPM Ether
The cleavage of a CPM ether under acidic conditions proceeds through the formation of a highly stabilized cyclopropylmethyl carbocation.
Caption: Mechanism of acid-catalyzed CPM ether cleavage.
Reductive Cleavage of a Benzyl Ether
The hydrogenolysis of a benzyl ether involves the cleavage of the C-O bond on a palladium catalyst surface.
Caption: Reductive cleavage of a benzyl ether via hydrogenolysis.
Conclusion
The choice between cyclopropylmethyl and benzyl protecting groups should be a carefully considered decision based on the overall synthetic strategy. The CPM group offers the advantage of mild acidic cleavage, providing an orthogonal deprotection strategy to the standard reductive cleavage of the benzyl group. Conversely, the benzyl group's high stability to a wide range of conditions, coupled with its facile removal by hydrogenolysis, solidifies its position as a reliable and versatile protecting group. By understanding the distinct stability profiles and cleavage mechanisms of these two groups, chemists can better navigate the challenges of complex molecule synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDQ/CAN Oxidation - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Synthesis of Cyclopropylmethyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylmethyl moiety is a valuable structural motif in medicinal chemistry and materials science. Its unique conformational properties and metabolic stability make it a desirable feature in drug candidates and functional materials. A variety of synthetic strategies have been developed to access compounds containing this group, each with distinct advantages and limitations. This guide provides an objective comparison of the most prominent synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific target.
Overview of Major Synthetic Strategies
The primary approaches to synthesizing cyclopropylmethyl compounds can be broadly categorized based on the method of ring formation. These include the cyclopropanation of alkenes, intramolecular cyclization of acyclic precursors, and titanium-mediated reactions of esters and related compounds. The choice of strategy often depends on the desired substitution pattern, available starting materials, and required stereochemical control.
Caption: Overview of key synthetic strategies for cyclopropylmethyl compounds.
Intramolecular Cyclization of γ-Halo Ketones
This classical approach involves the base-mediated ring closure of a γ-halo ketone. It is a straightforward and cost-effective method, particularly for the synthesis of cyclopropylmethyl ketones. The most common precursor is 5-chloro-2-pentanone, which cyclizes under basic conditions to yield methyl cyclopropyl ketone.
Caption: Workflow for the synthesis of methyl cyclopropyl ketone.
Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone
This procedure is adapted from Organic Syntheses.
-
Reaction Setup: A 2-liter three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a 500-mL dropping funnel.
-
Base Preparation: A solution of 180 g (4.5 moles) of sodium hydroxide pellets in 180 mL of water is placed in the flask.
-
Addition of Precursor: 361.5 g (approx. 3 moles) of crude 5-chloro-2-pentanone is added to the stirred sodium hydroxide solution over 15–20 minutes. The reaction is exothermic and should begin to boil.
-
Reaction: The mixture is heated to maintain boiling for 1 hour.
-
Workup and Isolation: The condenser is arranged for distillation, and a mixture of water and ketone is distilled. The aqueous layer of the distillate is saturated with potassium carbonate, and the upper layer of methyl cyclopropyl ketone is separated.
-
Purification: The aqueous layer is extracted with ether. The combined organic layers are dried over calcium chloride and the ether is removed by distillation, followed by fractional distillation of the residue to yield pure methyl cyclopropyl ketone.
The Kulinkovich Reaction
The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2][3] The reaction proceeds through a titanacyclopropane intermediate.[2][4] Variations of this reaction, such as the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions, allow for the synthesis of cyclopropylamines from amides and nitriles, respectively.[5]
Caption: Generalized mechanism of the Kulinkovich reaction.
Experimental Protocol: Synthesis of 1-Methylcyclopropanol
This procedure is adapted from Angew. Chem. Int. Ed. 2018, 57, 15209.[4]
-
Reaction Setup: To a solution of the starting lactone (4.6 mmol, 1.0 equiv) in THF (16 mL) under an inert atmosphere, a solution of ClTi(OiPr)₃ (1.0 M in THF, 2.4 equiv) is added at room temperature.
-
Addition of Grignard Reagent: The reaction mixture is cooled to 0 °C, and a solution of EtMgBr (1.0 M in THF, 4.8 equiv) is added dropwise over 10 minutes. Gas evolution is observed.
-
Reaction: After gas evolution ceases, the reaction mixture is warmed to room temperature, the flask is tightly sealed and stirred vigorously for 36 hours.
-
Workup and Isolation: The reaction is quenched by the addition of saturated aqueous NH₄Cl and diluted with EtOAc. Triethylamine is added, and the mixture is stirred for 30 minutes.
-
Purification: The mixture is extracted with EtOAc. The combined organic layers are dried over anhydrous Na₂SO₄, concentrated, and the crude residue is purified by flash column chromatography to afford the cyclopropanol product.[4]
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a versatile and widely used method for converting alkenes into cyclopropanes.[6] The reaction typically employs diiodomethane and a zinc-copper couple to generate an organozinc carbenoid (ICH₂ZnI), which then adds to the double bond.[7][8] The process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[9] It is particularly effective for the synthesis of cyclopropylmethyl alcohols from allylic alcohols, where the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond.
Caption: Mechanism of the Simmons-Smith reaction.
Experimental Protocol: Furukawa-Modified Simmons-Smith Reaction
This procedure is adapted from J. Am. Chem. Soc. 2020, 142, 573.[10]
-
Reagent Preparation: To a solution of CH₂Cl₂ (67 mL) under a N₂ atmosphere, a solution of Et₂Zn (2.0 eq) is added and cooled to 0 °C. A solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ (135 mL) is added dropwise. The resulting white slurry is stirred vigorously at room temperature for 2 hours until gas evolution ceases.
-
Carbenoid Formation: The mixture is cooled to –10 °C, and a solution of CH₂I₂ (2.0 eq) in CH₂Cl₂ (30 mL) is added dropwise. The mixture is stirred at this temperature until it becomes clear.
-
Cyclopropanation: A solution of the alkene (67.3 mmol, 1.0 eq) in CH₂Cl₂ (105 mL) is added at –10 °C. The reaction is then allowed to warm slowly to room temperature and stirred for 12 hours.
-
Workup and Isolation: The reaction is quenched by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of an NH₄Cl solution. The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂.
-
Purification: The combined organic phases are concentrated, and the residue is purified by flash column chromatography to give the product (90% yield).[10]
Transition Metal-Catalyzed Cyclopropanation
This category encompasses a range of methods that use transition metal complexes (commonly Rh, Cu, Pd, Co) to catalyze the transfer of a carbene unit to an alkene.[11][12] These methods often utilize diazo compounds as carbene precursors. A key advantage is the ability to achieve high levels of enantioselectivity by using chiral ligands on the metal catalyst.[12] More recently, cobalt-catalyzed Simmons-Smith type reactions have been shown to provide excellent regioselectivity in the cyclopropanation of polyenes based on steric factors, which is a limitation of traditional zinc-based methods.[13][14][15]
Key Features:
-
Catalysts: Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) are common. Copper, palladium, and cobalt complexes are also used.[12][13]
-
Carbene Source: Typically diazo compounds (e.g., ethyl diazoacetate). Dihaloalkanes can be used with certain cobalt catalysts.[13]
-
Selectivity: Can be highly chemo-, regio-, and stereoselective. Enantioselectivity is a major advantage, achieved with chiral ligands.
-
Scope: Broad substrate scope, but sensitive functional groups may not be tolerated depending on the specific system.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
This is a general procedure.
-
Reaction Setup: An oven-dried flask is charged with the alkene (1.2-2.0 equiv), a rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%), and a solvent (e.g., CH₂Cl₂ or toluene) under an inert atmosphere.
-
Addition of Diazo Compound: A solution of the diazo compound (1.0 equiv) in the same solvent is added slowly via syringe pump over several hours to the stirred reaction mixture at a specified temperature (often room temperature).
-
Reaction: After the addition is complete, the reaction is stirred for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the diazo compound.
-
Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Quantitative Data and Method Comparison
The following tables summarize and compare the key characteristics of the discussed synthetic routes for different classes of cyclopropylmethyl compounds.
Table 1: Comparison of Synthetic Routes to Cyclopropylmethyl Ketones
| Feature | Intramolecular Cyclization | Kulinkovich Reaction (from Lactones) |
| Starting Material | γ-Halo Ketone | Lactone |
| Key Reagents | Strong Base (e.g., NaOH, NaH) | Grignard Reagent (e.g., EtMgBr), Ti(IV) Alkoxide |
| Typical Yield | Good to Excellent (70-90%) | Good to Excellent (60-95%) |
| Stereoselectivity | Not applicable for simple ketones | Can be diastereoselective with substituted precursors |
| Advantages | Simple, inexpensive reagents, scalable. | Milder conditions, good functional group tolerance. |
| Disadvantages | Requires synthesis of halo-ketone precursor. | Stoichiometric titanium reagent often needed, cost of reagents.[5] |
Table 2: Comparison of Synthetic Routes to Cyclopropylmethyl Alcohols & Amines
| Feature | Simmons-Smith Reaction | Kulinkovich Reaction | Transition Metal-Catalyzed |
| Starting Material | Alkene (e.g., Allylic Alcohol) | Ester / Amide / Nitrile | Alkene |
| Key Reagents | CH₂I₂ + Zn(Cu) or Et₂Zn | Grignard Reagent, Ti(IV) Alkoxide | Diazo compound, Metal Catalyst (e.g., Rh₂(OAc)₄) |
| Product | Cyclopropylmethyl Alcohol | Cyclopropanol / Cyclopropylamine | Substituted Cyclopropane |
| Stereoselectivity | Stereospecific (syn-addition); can be diastereoselective with directing groups.[9] | Can be highly diastereoselective.[2] | Can be highly diastereo- and enantioselective with chiral catalysts.[12] |
| Advantages | High functional group tolerance, reliable, stereospecific.[9] | Accesses cyclopropanols/amines directly from carbonyls, good atom economy.[2] | High catalytic turnover, excellent for asymmetric synthesis. |
| Disadvantages | Can be expensive (CH₂I₂), poor regioselectivity with polyenes.[13] | Can require stoichiometric or super-stoichiometric Ti reagent. | Requires handling of potentially hazardous diazo compounds. |
References
- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. youtube.com [youtube.com]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04861K [pubs.rsc.org]
A Comparative Guide to the Reactivity of (Chloromethyl)cyclopropane and (Bromomethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and selectively. (Chloromethyl)cyclopropane and (bromomethyl)cyclopropane are valuable building blocks, frequently employed for the introduction of the cyclopropylmethyl moiety into larger molecules. A critical aspect of their utility lies in their reactivity in nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of these two compounds, supported by fundamental principles of physical organic chemistry and contextual experimental observations.
Executive Summary
The relative reactivity of (chloromethyl)cyclopropane and (bromomethyl)cyclopropane in nucleophilic substitution reactions is primarily dictated by the nature of the halogen leaving group. Based on established principles, (bromomethyl)cyclopropane is significantly more reactive than (chloromethyl)cyclopropane . This heightened reactivity stems from the inherent properties of the carbon-halogen bond, where the carbon-bromine bond is weaker and bromide is a better leaving group than chloride.
Theoretical Framework: The Role of the Leaving Group
Nucleophilic substitution reactions, both S(_N)1 and S(_N)2, involve the departure of a leaving group. The rate of these reactions is critically dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, typically a weak base.
The reactivity order for alkyl halides in nucleophilic substitution reactions is generally:
R-I > R-Br > R-Cl > R-F [1][2]
This trend is directly correlated with two key factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the rate-determining step of both S(_N)1 and S(_N)2 reactions.[1][2]
-
Leaving Group Stability: The stability of the halide anion (X
) increases with size. The larger, more polarizable bromide ion can better stabilize the negative charge compared to the smaller chloride ion. This makes bromide a more stable, and therefore better, leaving group.−
The Cyclopropylmethyl System: A Note on Complexity
It is crucial for researchers to recognize that nucleophilic substitution reactions involving the cyclopropylmethyl system can be more complex than those of simple primary alkyl halides. The cyclopropylmethyl cation is known to be unusually stable and can undergo rapid rearrangement to form cyclobutyl and homoallyl (but-3-enyl) cations.[2] This can lead to a mixture of products, particularly under conditions that favor an S(_N)1 mechanism or have S(_N)1 character.
While this guide focuses on the relative reactivity of the starting halides, the potential for such rearrangements should always be a consideration in reaction design and product analysis.
Data Presentation
Although a direct side-by-side kinetic study for (chloromethyl)cyclopropane and (bromomethyl)cyclopropane was not identified, the following table summarizes the expected relative reactivity based on well-established principles and data from analogous primary alkyl halides.
| Parameter | (Chloromethyl)cyclopropane | (Bromomethyl)cyclopropane | Rationale |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride. |
| C-X Bond Energy | Higher | Lower | The C-Cl bond is stronger than the C-Br bond.[1][2] |
| Leaving Group Ability | Good | Excellent | Br
|
Experimental Considerations and Protocols
When designing experiments to compare the reactivity of these two compounds, or when selecting one for a synthesis, the following considerations are important:
-
Reaction Mechanism: For S(_N)2 reactions, which are favored by strong, unhindered nucleophiles and polar aprotic solvents, the difference in reactivity will be pronounced due to the direct involvement of the leaving group in the rate-determining step. For reactions with more S(_N)1 character (e.g., solvolysis in polar protic solvents), the greater reactivity of the bromide will still be observed in the ionization step.
-
Reaction Conditions: To favor direct substitution and minimize rearrangement, S(_N)2 conditions are generally preferred. This involves the use of a high concentration of a strong nucleophile in a solvent like acetone, DMF, or DMSO.
Representative Experimental Protocol: Competitive Nucleophilic Substitution
A common method to experimentally determine relative reactivity is through a competitive reaction. A detailed protocol for such an experiment would be as follows:
Objective: To qualitatively or quantitatively determine the relative reactivity of (chloromethyl)cyclopropane and (bromomethyl)cyclopropane towards a common nucleophile.
Materials:
-
(Chloromethyl)cyclopropane
-
(Bromomethyl)cyclopropane
-
Sodium iodide (as the nucleophile)
-
Acetone (as the solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vessel (e.g., a round-bottom flask with a condenser)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
Preparation of Reactant Solution: Prepare a solution in acetone containing equimolar amounts of (chloromethyl)cyclopropane, (bromomethyl)cyclopropane, and a known concentration of an internal standard.
-
Reaction Initiation: Prepare a solution of sodium iodide in acetone. Add this solution to the reactant solution at a controlled temperature (e.g., 50 °C) with vigorous stirring. This marks the start of the reaction (t=0).
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold water and extracting the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extracts by gas chromatography (GC). The disappearance of the starting materials and the appearance of the product, (iodomethyl)cyclopropane, can be quantified relative to the internal standard.
-
Data Interpretation: By comparing the rate of disappearance of (chloromethyl)cyclopropane versus (bromomethyl)cyclopropane, their relative reactivity can be determined. It is expected that (bromomethyl)cyclopropane will be consumed at a significantly faster rate.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two subject compounds.
Caption: Workflow for comparing the reactivity of cyclopropylmethyl halides.
Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice between (chloromethyl)cyclopropane and (bromomethyl)cyclopropane as a synthetic precursor will depend on the desired reaction rate and the specific conditions employed. (Bromomethyl)cyclopropane is the more reactive substrate due to the superior leaving group ability of bromide compared to chloride. This allows for milder reaction conditions and potentially shorter reaction times. However, (chloromethyl)cyclopropane may be a suitable, more cost-effective alternative when slower, more controlled reactivity is desired or acceptable. In all cases, the potential for skeletal rearrangements inherent to the cyclopropylmethyl system should be carefully considered during reaction planning and analysis.
References
Unraveling Carbocation Stability: A Computational and Experimental Comparison of the Cyclopropylmethyl Cation
For researchers, scientists, and professionals in drug development, understanding the stability of carbocation intermediates is paramount for predicting reaction pathways and designing novel synthetic routes. This guide provides a comprehensive computational and experimental comparison of the stability of the cyclopropylmethyl carbocation against two common benchmarks: the tert-butyl and benzyl carbocations.
The exceptional stability of the cyclopropylmethyl carbocation, a topic of longstanding interest in physical organic chemistry, is attributed to a unique electronic delocalization. This phenomenon, often referred to as "dancing resonance," involves the overlap of the bent Walsh orbitals of the cyclopropane ring with the vacant p-orbital of the carbocationic center. This interaction effectively delocalizes the positive charge, leading to a significant stabilization that surpasses many other seemingly more stable carbocations.
Quantitative Comparison of Carbocation Stability
To provide a clear and objective comparison, the following table summarizes key quantitative data related to the stability of the cyclopropylmethyl, tert-butyl, and benzyl carbocations. The data is compiled from a combination of experimental gas-phase measurements and high-level computational studies.
| Parameter | Cyclopropylmethyl Carbocation | tert-Butyl Carbocation | Benzyl Carbocation |
| Gas-Phase Heat of Formation (kcal/mol) | ~196 | 167 - 171 | 211 - 213 |
| Rotational Barrier (C-C bond, kcal/mol) | 14 | - | - |
| Relative Solvolysis Rate of Tosylates | Very Fast | Fast | Moderate |
Experimental and Computational Protocols
The data presented in this guide is derived from established experimental and computational methodologies designed to probe the energetics and reactivity of carbocations.
Experimental Protocols
Gas-Phase Heat of Formation:
The experimental determination of gas-phase heats of formation for carbocations is a challenging endeavor that provides fundamental insights into their intrinsic stability. A common and powerful technique is Fourier-Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry .
-
Principle: FTICR-MS allows for the precise measurement of ion-molecule reaction equilibria in the gas phase, free from solvent effects.
-
Methodology:
-
A neutral precursor molecule is introduced into the high-vacuum chamber of the FTICR instrument.
-
The precursor is ionized, often through electron ionization or chemical ionization, to generate the desired carbocation.
-
The carbocation is trapped in the analyzer cell by a strong magnetic field and a weak electrostatic potential.
-
A reference compound with a known proton affinity or hydride affinity is introduced into the cell.
-
The equilibrium constant for the proton or hydride transfer reaction between the carbocation of interest and the reference compound is measured by monitoring the relative abundances of the ions over time.
-
From the equilibrium constant, the Gibbs free energy change for the reaction is calculated, which in turn allows for the determination of the relative stability and the heat of formation of the target carbocation.
-
Solvolysis Rate Measurement:
The rate of solvolysis of a suitable precursor, typically a tosylate or a halide, is a classic kinetic method to indirectly assess the stability of the corresponding carbocation intermediate. The underlying principle is that a more stable carbocation intermediate will be formed more rapidly, leading to a faster solvolysis rate.
-
Methodology:
-
The substrate (e.g., cyclopropylmethyl tosylate) is dissolved in a suitable solvent (e.g., acetic acid, ethanol, or a mixture).
-
The reaction is maintained at a constant temperature in a thermostated bath.
-
The progress of the reaction is monitored over time. This can be achieved by:
-
Titration: Aliquots of the reaction mixture are withdrawn at specific time intervals, and the liberated acid (e.g., toluenesulfonic acid) is titrated with a standardized base.
-
Spectroscopy: If the starting material or product has a distinct UV-Vis or NMR spectrum, the change in absorbance or signal intensity can be monitored.
-
Conductivity: The increase in conductivity of the solution due to the formation of ionic products can be measured.
-
-
The rate constants are calculated by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law (typically first-order for SN1 reactions).
-
Computational Protocols
Computational chemistry provides a powerful toolkit for investigating the structure, stability, and reactivity of transient species like carbocations. High-level ab initio and density functional theory (DFT) methods are commonly employed.
Calculation of Heats of Formation:
A robust and widely used computational approach for obtaining accurate thermochemical data is the use of isodesmic reactions .
-
Principle: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations, resulting in more reliable reaction enthalpies.
-
Methodology using Gaussian software:
-
Geometry Optimization: The 3D structures of all reactants and products in the chosen isodesmic reaction are optimized to their lowest energy conformations. A common and effective method for this is the B3LYP density functional with a moderately sized basis set, such as 6-31G(d).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometries at the same level of theory. This confirms that the structures are true minima on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometries using a higher level of theory, such as the Complete Basis Set (CBS-QB3) method or a coupled-cluster method like CCSD(T) with a large basis set.
-
Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔHrxn) at 298 K is calculated by summing the total energies (electronic energy + thermal correction to enthalpy) of the products and subtracting the sum of the total energies of the reactants.
-
Determination of Heat of Formation: The heat of formation of the target carbocation is then derived using the calculated ΔHrxn and the known experimental heats of formation of the other species in the isodesmic reaction.
-
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the unique bonding in the cyclopropylmethyl carbocation and a typical computational workflow.
Unraveling the Unexpected: A Comparative Guide to Products in (Chloromethyl)cyclopropane Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of small, strained ring systems is paramount. (Chloromethyl)cyclopropane, a versatile building block, is notorious for undergoing rearrangement reactions, leading to a mixture of expected and unexpected products. This guide provides a comprehensive comparison of the product distribution in key reactions of (chloromethyl)cyclopropane, supported by experimental data and detailed protocols to aid in reaction planning and product characterization.
The seemingly straightforward substitution and elimination reactions of (chloromethyl)cyclopropane are often complicated by the formation of a non-classical cyclopropylmethyl carbocation. This highly unstable intermediate readily rearranges to more stable cyclobutyl and homoallyl (but-3en-1-yl) carbocations, resulting in a product mixture that can be challenging to predict and control.
The Underlying Mechanism: Carbocation Rearrangement
The formation of unexpected products in (chloromethyl)cyclopropane reactions is primarily governed by the rearrangement of the cyclopropylmethyl carbocation. The high ring strain of the cyclopropane ring facilitates the delocalization of the positive charge, leading to an equilibrium between the cyclopropylmethyl, cyclobutyl, and homoallyl carbocation intermediates. The subsequent attack by a nucleophile can occur at any of these cationic centers, leading to a mixture of products.
Caption: Carbocation rearrangement pathway in (chloromethyl)cyclopropane reactions.
Comparison of Product Distributions in Different Reactions
The ratio of the expected direct substitution product to the rearranged products is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Synthesis of (Chloromethyl)cyclopropane from Cyclopropanemethanol
Even during its synthesis from cyclopropanemethanol and aqueous hydrochloric acid, rearrangement occurs, leading to the formation of cyclobutyl chloride and 4-chloro-1-butene as significant byproducts. The product distribution is sensitive to the reaction temperature.
| Reaction Temperature (°C) | (Chloromethyl)cyclopropane (%) | Cyclobutyl Chloride (%) | 4-Chloro-1-butene (%) | Reference |
| -5 to 0 | 61.5 | 35.6 | 2.9 | [1] |
| 9-11 | 60.6 | 35.8 | 3.6 | [1] |
| 19-21 | 58.9 | 36.8 | 4.3 | [1] |
Table 1: Product distribution in the reaction of cyclopropanemethanol with 36% aqueous HCl at different temperatures.
Solvolysis in Aqueous Ethanol
Reaction with Amines
The reaction of (chloromethyl)cyclopropane with amines can also lead to a mixture of the corresponding N-cyclopropylmethylamine and the rearranged N-cyclobutylamine and N-(but-3-en-1-yl)amine. The product ratio is influenced by the amine's nucleophilicity and steric hindrance. While detailed quantitative comparisons for various amines are not extensively documented in the easily accessible literature, the formation of open-chain derivatives has been noted.[2]
Experimental Protocols
Synthesis of (Chloromethyl)cyclopropane from Cyclopropanemethanol
Objective: To synthesize (chloromethyl)cyclopropane from cyclopropanemethanol, with an awareness of the formation of isomeric byproducts.
Materials:
-
Cyclopropanemethanol
-
Concentrated Hydrochloric Acid (36%)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Cool the concentrated hydrochloric acid in an ice bath to 0-5°C.
-
Slowly add cyclopropanemethanol to the cooled acid with vigorous stirring, maintaining the temperature below 10°C.
-
Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
Allow the mixture to stand, and then separate the upper organic layer using a separatory funnel.
-
Wash the organic layer with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The crude product mixture can be analyzed by GC-MS to determine the product distribution.
-
Fractional distillation can be used to separate the isomeric chlorides, although their close boiling points make this challenging.
Workflow for Synthesis and Analysis:
Caption: Experimental workflow for the synthesis and analysis of (chloromethyl)cyclopropane.
General Protocol for GC-MS Analysis of Product Mixtures
Objective: To separate and identify the components of the reaction mixture containing (chloromethyl)cyclopropane and its isomers.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating these isomers.
GC Conditions (suggested starting point):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-150.
-
Scan Speed: 2 scans/second.
Data Analysis:
-
Identification of each component will be based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantification can be achieved by integrating the peak areas of the individual components and expressing them as a percentage of the total area.
Conclusion
The reactions of (chloromethyl)cyclopropane are a classic example of how carbocation rearrangements can lead to unexpected products. For researchers working with this compound, a thorough understanding of the underlying mechanistic pathways and the influence of reaction conditions on product distribution is essential for achieving the desired synthetic outcomes. The data and protocols presented in this guide offer a starting point for the systematic study and characterization of these complex reaction mixtures, ultimately enabling better control and utilization of this versatile chemical intermediate.
References
Safety Operating Guide
Proper Disposal of [(Chloromethoxy)methyl]cyclopropane: A Safety and Operations Guide
Disclaimer: The chemical name "[(Chloromethoxy)methyl]cyclopropane" does not yield specific results in chemical safety databases. The information provided herein pertains to the structurally similar and more common compound, (Chloromethyl)cyclopropane (CAS No. 5911-08-0), and is based on available Safety Data Sheets (SDS). It is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the specific SDS for the exact chemical you are using before handling or disposal.
This guide provides essential safety and logistical information for the proper disposal of (Chloromethyl)cyclopropane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the hazardous nature of this compound.
Key Hazards and Safety Summary
(Chloromethyl)cyclopropane is a hazardous substance requiring careful handling. The primary risks associated with this chemical are summarized in the table below.
| Hazard Category | Classification & Statement | Source Citation |
| Physical Hazards | Highly flammable liquid and vapor (Flammable Liquid, Category 2/3). Vapors may form explosive mixtures with air.[1][2][3] | [1][2][3] |
| Health Hazards | Causes skin irritation.[4] Causes serious eye irritation.[4] Suspected of causing genetic defects.[4] Harmful if swallowed.[2][3] | [2][3][4] |
| Environmental Hazards | Should not be released into the environment. Prevent product from entering drains.[1][2] | [1][2] |
| Specific Handling Precautions | Keep away from heat, sparks, open flames, and hot surfaces.[1][3][4][5] Use explosion-proof equipment.[1][4][6] Ground/bond container and receiving equipment.[1][3][6] | [1][3][4][5][6] |
Disposal Protocol for (Chloromethyl)cyclopropane
Disposal of (Chloromethyl)cyclopropane and its contaminated materials must be treated as hazardous waste.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2] The required method of disposal is through a licensed and approved waste disposal company.[1][3][4][6]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE as specified in the safety data sheets:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear protective clothing to prevent skin contact.
-
Respirator: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Step 2: Waste Collection and Segregation
-
Liquid Waste: Collect all waste (Chloromethyl)cyclopropane and solutions containing it in a designated, properly sealed, and compatible waste container.
-
Solid Waste: Any materials used to clean up spills, such as inert absorbent material (e.g., dry sand, vermiculite), should be collected in a separate, sealed container for disposal.[1][3]
-
Contaminated Labware: Disposable labware contaminated with the chemical should be collected as hazardous solid waste.
-
Empty Containers: Empty containers retain product residue and can be dangerous. They must be treated as hazardous waste and disposed of through the same channels.[3]
Step 3: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all constituents, including "(Chloromethyl)cyclopropane" and any solvents used.
-
Storage: Store waste containers in a cool, well-ventilated area designated for hazardous waste storage, away from ignition sources.[1][3][4][5] Containers must be kept tightly closed.[1][4][6] Store in a locked-up area if possible.[4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with an accurate description of the waste, including its composition and volume.
-
Follow all institutional and local regulations for the final handover of the waste to the disposal company.[4]
Emergency Procedures for Spills
In the event of a spill, immediate and safe cleanup is paramount to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated.[6]
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) from the area.[1][3][5] Use only non-sparking tools and explosion-proof equipment for cleanup.[1][3][6]
-
Contain the Spill: Use an inert, non-combustible absorbent material like dry sand or earth to contain the spill. Do not use combustible materials such as sawdust.
-
Collect Absorbent Material: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[1][3]
-
Decontaminate the Area: Once the absorbed material is removed, decontaminate the spill area according to your laboratory's standard procedures for hazardous materials.
-
Dispose of Waste: Label the container with the collected spill material as hazardous waste and manage it according to the disposal protocol outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of (Chloromethyl)cyclopropane waste.
Caption: Workflow for the safe collection, storage, and disposal of (Chloromethyl)cyclopropane waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling [(Chloromethoxy)methyl]cyclopropane
For the attention of all laboratory personnel, this document outlines the essential personal protective equipment (PPE), handling protocols, and emergency procedures for the safe use of [(Chloromethoxy)methyl]cyclopropane. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential hazards.
This compound is a highly flammable liquid and vapor that is harmful if swallowed.[1][2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Due to its hazardous nature, a thorough understanding and strict implementation of safety protocols are imperative when handling this chemical.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling (in a fume hood) | Tightly fitting safety goggles (compliant with EN 166) or a face shield.[4] | Chemical-resistant gloves. The specific material and thickness should be chosen based on the duration of exposure and the manufacturer's recommendations.[1] | Work in a well-ventilated area, preferably a chemical fume hood.[5] | A standard laboratory coat. |
| Large Volume Handling or Potential for Splash | Face shield in combination with safety goggles.[4] | Double gloving with compatible chemical-resistant gloves. | A NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors if not handled in a closed system or with adequate local exhaust ventilation.[6] | Chemical-resistant apron or coveralls over a lab coat.[7] |
| Spill Cleanup | Full-face respirator with appropriate cartridges. | Heavy-duty chemical-resistant gloves. | A NIOSH-approved self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator.[7] | A fully encapsulating chemical protective suit.[1][7] |
| Fire Emergency | Full-face piece, self-contained breathing apparatus (SCBA). | Not applicable (focus is on respiratory protection and evacuation). | A self-contained breathing apparatus (SCBA) is essential.[1] | A full protective suit should be worn by emergency responders.[1] |
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Operational Plan: Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][6][8] No smoking.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6][8]
-
Ground and bond containers when transferring the material to prevent static discharge.[2][6]
-
Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust, vapor, mist, or gas.[1]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Store away from incompatible substances and sources of ignition.[9]
-
The recommended storage temperature is between 2 to 8°C.[1]
Emergency and First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[5][9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated gloves, pipette tips, and paper towels, in a designated and clearly labeled hazardous waste container.[5]
-
Container Management: Keep the waste container tightly closed and store it in a cool, well-ventilated area away from ignition sources.
-
Disposal: Dispose of the waste in accordance with local, regional, national, and international regulations.[1][8] This should be carried out by a licensed waste disposal company.[8] Do not empty into drains.[6]
By strictly adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. stobec.com [stobec.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. bu.edu [bu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
